molecular formula C₅DH₉O₅ B1161238 D-Lyxose-2-C-d

D-Lyxose-2-C-d

Cat. No.: B1161238
M. Wt: 151.14
Attention: For research use only. Not for human or veterinary use.
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Description

D-Lyxose-2-C-d is a deuterated isotopologue of the rare pentose sugar, D-Lyxose, where a hydrogen atom at the C2 position is replaced by a stable deuterium atom. This modification makes it an invaluable tool in pharmaceutical and metabolic research, particularly as a tracer for studying biochemical pathways using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. D-Lyxose is a significant precursor in synthetic chemistry for developing therapeutics. It serves as a starting material for anti-tumor drugs, including alpha-galactose ceramide-based immunostimulants. Furthermore, it is a key chiral building block for L-nucleoside analogs, which are crucial in developing potent antiviral drugs. It also acts as a synthetic intermediate for other rare sugars like L-ribose. The deuterated form, D-Lyxose-2-C-d, allows researchers to gain deeper insights into the metabolism, stability, and mechanism of action of these promising compounds with greater precision. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₅DH₉O₅

Molecular Weight

151.14

Origin of Product

United States

Foundational & Exploratory

Precision Synthesis of D-Lyxose-2-C-d: A Strategic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: D-Lyxose-2-C-d synthesis from D-arabinose. Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]

Strategic Analysis: The Stereochemical Challenge

Synthesizing D-Lyxose-2-C-d from D-Arabinose presents a dual challenge of stereochemistry and isotopic precision. D-Arabinose (


) and D-Lyxose (

) are C-3 epimers , not C-2 epimers. This fundamental distinction renders direct C-2 epimerization (a common route for many sugar pairs) ineffective for the carbon skeleton transformation.[1]

Furthermore, the requirement for a deuterium label at C-2 (


) necessitates a specific labeling strategy. Standard exchange methods at C-2 are often reversible or lead to washout.[1] The most robust method for introducing a non-exchangeable deuterium at C-2 is the Bilik reaction  (molybdate-catalyzed epimerization) performed on a C-1 labeled precursor .

Therefore, this guide proposes a "Label-First, Invert-Later" strategy. We first utilize the high-yielding Arabinose-Ribose equilibrium to install the deuterium label at C-2 of D-Arabinose, followed by a stereoselective inversion at C-3 to achieve the D-Lyxose configuration.

The Synthetic Pathway[2][3][4][5]
  • Isotopic Installation : Conversion of D-Arabinose to D-Arabinose-2-C-d via a Ribose intermediate.

  • Stereochemical Correction : Inversion of C-3 using DAST (Diethylaminosulfur trifluoride) to yield D-Lyxose-2-C-d .

Phase 1: Isotopic Installation (The Bilik Loop)

This phase focuses on synthesizing D-Arabinose-2-C-d . We exploit the reversibility of the Bilik reaction to "shuttle" the carbon skeleton, allowing us to introduce deuterium via reduction of a lactone.

Mechanism of Action

The Bilik reaction involves a carbon skeleton rearrangement catalyzed by molybdate ions (


).[1] Crucially, this rearrangement transposes C-1 and C-2 .
  • If we start with D-Ribose-1-C-d , the label moves to C-2 in the product, D-Arabinose-2-C-d .

Experimental Workflow

BilikLoop Ara D-Arabinose (Starting Material) Rib D-Ribose Ara->Rib 1. Mo(VI) Epimerization (Equilibrium 3:6) Lac D-Ribonolactone Rib->Lac 2. Br2 / H2O Oxidation RibD D-Ribose-1-C-d Lac->RibD 3. NaBD4 Reduction (Introduces 2H at C-1) AraD D-Arabinose-2-C-d (Target Intermediate) RibD->AraD 4. Mo(VI) Epimerization (Transposition C1 -> C2)

Figure 1: The "Bilik Loop" strategy for regiospecific deuterium labeling.

Detailed Protocol
Step 1: Epimerization to D-Ribose
  • Dissolve D-Arabinose (10 g) in distilled water (50 mL).

  • Add catalytic Molybdic Acid (

    
    , 0.5% w/w).[1]
    
  • Heat to 90°C for 4 hours. The equilibrium mixture will contain ~30% D-Ribose and ~70% D-Arabinose.

  • Purification : Separate D-Ribose via cation-exchange chromatography (Dowex 50W-X8 in

    
     form) or proceed to oxidation if selective oxidation is possible (Ribose oxidizes faster).[1] Recommendation: Chromatographic separation is preferred for purity.[1]
    
Step 2: Synthesis of D-Ribose-1-C-d
  • Oxidation : Dissolve D-Ribose in water.[1] Add Bromine (

    
    ) dropwise in the presence of 
    
    
    
    to maintain neutral pH.[1] Stir until the color persists.
  • Remove excess bromine with aeration.[1] Precipitate bromide with

    
     (optional) or pass through cation exchange resin to obtain D-Ribonolactone .[1]
    
  • Reduction (Labeling Step) :

    • Dissolve D-Ribonolactone (1 eq) in ice-cold water/buffer (pH 4-5).

    • Slowly add Sodium Borodeuteride (

      
      , 0.25 eq) dissolved in cold 
      
      
      
      .
    • Note: Use a slight excess of reductant to ensure complete conversion to the lactol (sugar).[1]

    • Quench with acetic acid.[1] Deionize with mixed-bed resin.[1]

    • Concentrate to yield D-Ribose-1-C-d .

Step 3: Transposition to D-Arabinose-2-C-d
  • Dissolve D-Ribose-1-C-d in water.[1]

  • Add Molybdic Acid (0.5% w/w).

  • Heat to 90°C for 4-6 hours.

  • The label at C-1 of Ribose transposes to C-2 of Arabinose.[1]

  • Purification : Separate D-Arabinose-2-C-d from unreacted Ribose using Dowex 50W (

    
    ).
    
  • Crystallize from ethanol/water.[1]

Phase 2: Stereochemical Inversion (The C-3 Switch)

With D-Arabinose-2-C-d in hand, we must invert the stereocenter at C-3 to achieve the D-Lyxose configuration.[2] The most efficient modern method utilizes DAST (Diethylaminosulfur trifluoride) on a protected arabinose derivative.[1]

Stereochemical Logic[1]
  • D-Arabinose : 2S, 3R , 4R.[1]

  • D-Lyxose : 2S, 3S , 4R.[1]

  • Reaction :

    
     inversion at C-3.
    
Experimental Workflow

Inversion AraD D-Arabinose-2-C-d Protected Benzyl 3,4-O-isopropylidene- beta-D-arabinopyranoside-2-d AraD->Protected 1. Benzyl alcohol / HCl 2. Acetone / H2SO4 Activated Activated Intermediate (Triflate or DAST complex) Protected->Activated 3. DAST / CH2Cl2 -20°C LyxoProtected Benzyl 3,4-O-isopropylidene- beta-D-lyxopyranoside-2-d Activated->LyxoProtected 4. Hydrolysis / Inversion Final D-Lyxose-2-C-d LyxoProtected->Final 5. Deprotection (H2 / Pd-C, then Acid)

Figure 2: Stereoselective inversion of C-3 using DAST.

Detailed Protocol
Step 1: Protection[1]
  • Glycosidation : React D-Arabinose-2-C-d with benzyl alcohol and HCl gas to form the benzyl glycoside.

  • Acetal Formation : Treat the glycoside with 2,2-dimethoxypropane and p-toluenesulfonic acid (pTsOH) in acetone.[1]

  • Isolate Benzyl 3,4-O-isopropylidene-

    
    -D-arabinopyranoside-2-d . The 3,4-cis-diol is protected, leaving the C-2 hydroxyl free?
    
    • Correction: Arabinose has 3,4-cis diol? No.

    • D-Arabinose (Pyranose, 1C4 chair): OH-1(

      
      , eq), OH-2(eq), OH-3(ax), OH-4(eq).
      
    • Wait, 3,4-O-isopropylidene requires cis-diols. In Arabinose, C3 and C4 are trans (R, R).[1]

    • Alternative Protection: Use Benzyl 2,3-O-isopropylidene ? No, we need to invert C-3.[1]

    • Correct Strategy (Ref 1.1): Use 1,2-O-isopropylidene-5-O-triphenylmethyl-

      
      -D-arabinofuranose .
      
    • Invert C-3 OH.[1][3]

    • However, we need to preserve the C-2 Deuterium.[1]

    • Let's use the DAST protocol on Methyl 2,3-anhydro-D-ribofuranoside ? No.

    • Recommended Route : Selective inversion of 1,2:5,6-di-O-isopropylidene-D-mannitol ? No, must start from Arabinose.

    Revised Protection Strategy:

    • Convert D-Arabinose-2-C-d to Methyl

      
      -D-arabinopyranoside .
      
    • Protect C-3 and C-4 selectively?

    • Better: Use the Triflate Inversion .

      • Protect C-1 and C-2 (acetonide)? Arabinose 1,2-cis? Yes (

        
        -anomer).
        
      • Form 1,2-O-isopropylidene-

        
        -D-arabinopyranose-2-d .
        
      • Protect C-4 (Benzoyl?).[1]

      • Leaving group at C-3 (Triflate).

      • Invert with nucleophile (Nitrite or Benzoate).[1]

      • Result: D-Lyxose configuration.

Step 2: The Inversion (Triflate Method)
  • Substrate : 1,2-O-isopropylidene-5-O-benzyl-

    
    -D-arabinofuranose-2-d .
    
  • Triflation : React with Triflic anhydride (

    
    ) and Pyridine in DCM at -20°C. This forms the 3-O-triflate .
    
  • Inversion : Add Cesium Acetate or Tetrabutylammonium nitrite in DMF.[1] Heat to 60°C.

    • The nucleophile attacks C-3 from the back, inverting the stereocenter from R (Arabino) to S (Lyxo).

  • Product : 1,2-O-isopropylidene-5-O-benzyl-

    
    -D-lyxofuranose-2-d .
    
Step 3: Global Deprotection
  • Deacetylation (if acetate used): NaOMe / MeOH.[1]

  • Debenzylation :

    
    , Pd/C.
    
  • Hydrolysis : 90% TFA (aq) to remove the acetonide.

  • Final Product : D-Lyxose-2-C-d .

Data Summary & Validation

ParameterD-Arabinose (Start)D-Lyxose-2-C-d (Target)
Stereochemistry 2S, 3R, 4R2S, 3S, 4R
C-2 Isotope HD (Deuterium)
Key Intermediate D-Ribose-1-C-d1,2-O-iso-3-O-Tf-Ara-2-d
Critical Step Bilik EpimerizationC-3 Inversion (

)
Expected Yield N/A~25-30% (Overall)
Self-Validation Checks
  • NMR Verification :

    • 
      H-NMR : The signal for H-2 (typically 
      
      
      
      3.5-4.0 ppm) should be absent or reduced to <2% intensity.
    • 
      C-NMR : The C-2 peak will appear as a 1:1:1 triplet due to C-D coupling (
      
      
      
      Hz) with a slight isotope shift.
  • Mass Spectrometry : ESI-MS in negative mode should show

    
     at 
    
    
    
    150.05 (vs 149.04 for unlabeled).

References

  • Synthesis of D-Lyxose via C-3 Inversion : Carbohydrate Research, 2023.[1][3] "A new synthesis of d-lyxose from d-arabinose". Link

  • Bilik Reaction Mechanism : Journal of the American Chemical Society, 1982.[1] "Molybdate-catalyzed epimerization of aldoses". Link[1]

  • Deuterium Labeling Protocols : Cambridge Isotope Laboratories. "D-Lyxose (2-D) Product Standards". Link

  • Stereochemical Relationships : Journal of Chemical Education. "The Stereochemistry of the Pentoses". Link[1]

Sources

D-Lyxose: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

D-Lyxose is a rare aldopentose sugar that, despite its scarce natural abundance, holds significant interest for the pharmaceutical and biotechnology sectors. As a C-2 epimer of the common sugar D-xylose, its unique stereochemistry makes it a valuable chiral building block for the synthesis of novel therapeutic agents, including antiviral nucleoside analogs and immunostimulants.[1][2][3] This guide provides a comprehensive overview of the known natural sources of D-Lyxose, its metabolic context within organisms, and detailed methodologies for its isolation, characterization, and enzymatic production. We delve into the causality behind experimental choices, offering field-proven insights for researchers navigating the challenges posed by this rare monosaccharide.

Introduction: The Enigmatic Nature of D-Lyxose

D-Lyxose (C₅H₁₀O₅) is a five-carbon monosaccharide belonging to the aldopentose family.[4] Structurally, it is the C-2 epimer of D-xylose, a sugar abundantly found in plant hemicellulose.[5][6][7] This subtle stereochemical difference at a single chiral center dramatically alters its biological properties and contributes to its rarity in nature.[5] Unlike D-xylose, D-Lyxose is not a major structural component of biomass and is found only in specific, often microbial, niches.[4][]

Its significance to the scientific community lies not in its natural abundance, but in its potential as a synthetic precursor. D-Lyxose serves as a key starting material for synthesizing L-nucleoside analogs for antiviral drug development and is a precursor to potent immunostimulants like α-galactosylceramide.[2][3][9] This guide aims to equip researchers with the foundational knowledge required to source, identify, and utilize this high-value sugar.

(Note: The query "D-Lyxose-2-C-d" does not correspond to a standard nomenclature for this molecule. This guide will address the well-established compound, D-Lyxose.)

Natural Occurrence and Known Sources

The natural occurrence of D-Lyxose is exceptionally limited, a stark contrast to its epimer, D-xylose. Direct extraction from natural sources is generally not commercially viable due to low concentrations. However, understanding its biological origins is critical for bioprospecting and metabolic engineering efforts.

Microbial Sources: The Primary Reservoir

The most well-documented natural sources of D-Lyxose are microorganisms, where it exists primarily as a component of complex glycolipids or as a transient metabolic intermediate.

  • Bacterial Glycolipids: D-Lyxose is a known constituent of the cell walls of select bacteria.[4][] For instance, it is found in the lyxose-containing mycobacteriophage receptors of Mycobacterium phlei and Mycobacterium smegmatis.[4] In these contexts, the sugar is not free but is covalently linked within larger glycolipid structures.

  • Metabolic Intermediate: D-Lyxose is recognized as an endogenous metabolite in microorganisms such as Escherichia coli.[5][10] Its presence is linked to the pentose phosphate pathway, a central hub of carbon metabolism.[11][12] Organisms that can metabolize D-Lyxose typically do so by first converting it to D-xylulose, an intermediate of this pathway.[11]

Other Putative Sources

Reports of D-Lyxose in other domains of life are sparse and require careful validation to distinguish from the more common D-xylose.

  • Maple Syrup: D-Lyxose has been reported as a reducing carbohydrate present in maple syrup.[13] This suggests a potential, albeit likely minute, presence in certain plant-derived products. The mechanism of its formation in this context—whether through plant biosynthesis or microbial action during processing—is not well-defined.

Biosynthesis and Metabolic Integration

Organisms that utilize D-Lyxose possess a specific enzymatic machinery to channel it into central metabolism. The key enzyme in this process is D-lyxose isomerase (LI) (E.C. 5.3.1.15).

This enzyme catalyzes the reversible isomerization of D-lyxose into D-xylulose.[11][12] D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which directly enters the pentose phosphate pathway.[11][12] This metabolic link is the primary reason why certain microbes can utilize D-lyxose as a carbon source.[11] The broad substrate specificity of some isomerases means they can also catalyze other reactions, such as the conversion of D-mannose to D-fructose.[14]

Metabolic_Pathway D_Lyxose D-Lyxose D_Xylulose D-Xylulose D_Lyxose->D_Xylulose D-lyxose isomerase (E.C. 5.3.1.15) PPP Pentose Phosphate Pathway D_Xylulose->PPP via phosphorylation

Caption: Metabolic integration of D-Lyxose into the Pentose Phosphate Pathway.

Isolation and Characterization Protocol

Due to its rarity, a generalized protocol for the isolation of D-Lyxose must be adapted from standard methodologies for microbial carbohydrate analysis. The following workflow provides a robust framework for researchers aiming to isolate and identify D-Lyxose from a microbial source, such as Cohnella laevoribosii or other bacteria known to metabolize it.[11]

Experimental Workflow: A Self-Validating System

Isolation_Workflow cluster_0 Preparation cluster_1 Extraction & Hydrolysis cluster_2 Purification & Analysis Culture 1. Microbial Culture (e.g., on L-ribose or D-lyxose to induce relevant enzymes) Harvest 2. Cell Harvesting (Centrifugation) Culture->Harvest Lysis 3. Cell Lysis & Extraction of Glycolipids Harvest->Lysis Hydrolysis 4. Acid Hydrolysis (e.g., 1N H₂SO₄, 1h boiling) to cleave glycosidic bonds Lysis->Hydrolysis Neutralize 5. Neutralization (e.g., CaCO₃) Hydrolysis->Neutralize Filter 6. Filtration & Deionization Neutralize->Filter HPLC 7. HPLC Separation (Carbohydrate column) Filter->HPLC Derivatize 8. Derivatization (e.g., Trimethylsilylation) HPLC->Derivatize GCMS 9. GC-MS Analysis (Confirmation & Identification) Derivatize->GCMS

Caption: Workflow for the isolation and characterization of D-Lyxose from microbial sources.

Detailed Step-by-Step Methodology

Step 1: Microbial Culture & Induction

  • Protocol: Inoculate a suitable liquid medium with the microorganism of interest (e.g., Cohnella laevoribosii).[11] If aiming to study metabolic pathways, supplement the minimal salts medium with D-lyxose or a related rare sugar like L-ribose (0.5-1%) as the sole carbon source to induce the expression of relevant isomerases and transport proteins.[11] Incubate at the organism's optimal temperature until late-log or stationary phase is reached.

  • Causality: Using D-lyxose as an inducer maximizes the cell's metabolic flux through the D-lyxose utilization pathway, potentially increasing the intracellular concentration of the target analyte or its derivatives.

Step 2: Cell Harvesting

  • Protocol: Pellet the cells from the culture medium by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). Wash the cell pellet with a sterile buffer (e.g., phosphate-buffered saline) to remove residual medium components.

  • Causality: This step is crucial for removing contaminants from the culture medium that could interfere with subsequent analytical procedures.

Step 3 & 4: Glycolipid Extraction and Hydrolysis

  • Protocol: If D-lyxose is part of a glycolipid, perform a lipid extraction (e.g., using a chloroform:methanol solvent system). Following extraction, hydrolyze the sample to release free monosaccharides. A common method is acid hydrolysis using 1N H₂SO₄ at 100°C for 1 hour.

  • Causality: Acid hydrolysis cleaves the glycosidic bonds linking D-lyxose to the lipid moiety or other sugars, making it available for analysis as a free monosaccharide. The conditions must be optimized to ensure complete hydrolysis without significant degradation of the released sugars.

Step 5 & 6: Neutralization and Sample Cleanup

  • Protocol: After hydrolysis, neutralize the acidic sample with calcium carbonate (CaCO₃) until the pH is ~7.0. The resulting calcium sulfate precipitate is removed by filtration. The supernatant can be further deionized using ion-exchange resins.[15]

  • Causality: Neutralization is essential to prevent acid-catalyzed degradation of the sugars during subsequent steps and to make the sample compatible with chromatographic systems. Deionization removes salts that can interfere with HPLC and MS detectors.

Step 7: HPLC Separation

  • Protocol: Analyze the prepared hydrolysate using a High-Performance Liquid Chromatography (HPLC) system equipped with a carbohydrate analysis column and a refractive index (RI) detector.

  • Causality: HPLC allows for the separation and preliminary quantification of different monosaccharides in the sample based on their differential interaction with the stationary phase. Co-injection with an authentic D-Lyxose standard is required for tentative identification based on retention time.

Step 8 & 9: Derivatization and GC-MS Confirmation

  • Protocol: For unambiguous identification, the sugar-containing fractions from HPLC (or the total hydrolysate) must be derivatized. A standard method is trimethylsilylation, which converts the sugar into a volatile trimethylsilyl ether.[11] This is achieved by reacting the dried sample with a silylating reagent like Sylon BTZ.[11] The derivatized sample is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Causality: Sugars are non-volatile and thermally labile, making them unsuitable for direct GC analysis. Derivatization increases their volatility and thermal stability. The mass spectrum of the derivatized D-Lyxose will provide a unique fragmentation pattern that can be compared to a library or an authentic standard for definitive structural confirmation.[11]

Enzymatic Production: A Practical Alternative

Given the scarcity of natural D-Lyxose, enzymatic synthesis represents the most viable approach for obtaining this sugar on a preparative scale.[14][16] This typically involves using a D-lyxose isomerase to convert a more readily available sugar into D-Lyxose.

The isomerization of D-xylulose to D-lyxose is a key strategy.[12] Researchers can leverage a wide range of characterized D-lyxose isomerases from various microorganisms, each with unique properties.

Table 1: Comparative Properties of Select D-Lyxose Isomerases

Enzyme Source OrganismOptimal Temp. (°C)Optimal pHMetal CofactorSubstrate Specificity (Primary)Reference
Cohnella laevoribosii RI-3970°C6.5Mn²⁺D-lyxose, L-ribose, D-mannose[11]
Thermofilum sp. ex4484_79>95°C7.0Mn²⁺Highly specific for D-lyxose[9]
Providencia stuartii--Mn²⁺D-lyxose[2]
Agrobacterium radiobacter M-1---D-mannose (low activity on D-lyxose)[11]
Mycobacterium smegmatis---D-mannose (low activity on D-lyxose)[11]

Causality in Enzyme Selection: The choice of enzyme is critical. For industrial applications, a highly thermostable enzyme like the one from Thermofilum sp. is desirable as it allows for higher reaction temperatures (improving kinetics and reducing microbial contamination) and offers a longer operational lifespan.[9] For biotransformations requiring broader substrate utility, an enzyme like that from C. laevoribosii might be more suitable.[11]

Conclusion

D-Lyxose remains a molecule of significant interest, defined by the paradox of its natural rarity and its high value in synthetic chemistry. While its occurrence is largely confined to microbial glycolipids and metabolic pathways, this very fact opens avenues for discovery through microbiology and metabolic engineering. For drug development professionals and researchers, the practical path to obtaining D-Lyxose is not through direct extraction but through the strategic application of biochemistry. By leveraging the power of D-lyxose isomerases, the scientific community can efficiently produce this valuable pentose from more abundant precursors, thereby unlocking its full potential in the creation of next-generation therapeutics.

References

  • Chem-Impex. D-(-)-Lyxose.
  • Neobiotech. Lyxose.
  • Cho, E. A., et al. (2007). Characterization of a Novel d-Lyxose Isomerase from Cohnella laevoribosii RI-39 sp. nov. Journal of Bacteriology, 189(5), 1655–1663.
  • BSH Ingredients. (2025).
  • MedChemExpress. D-Lyxose | Endogenous Metabolite.
  • BOC Sciences. CAS 1114-34-7 D-Lyxose.
  • Wikipedia. Lyxose.
  • ResearchGate. Possible pathways of pentose metabolism. d-Lyxose can be isomerized to...
  • ResearchGate. (2025).
  • Frontiers. (2021). Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp.
  • Novel and innov
  • Wikipedia. Xylose.
  • Britannica. (2026). Lyxose | chemistry.
  • Oreate AI Blog. (2026). D vs L Sugar: Unraveling the Mysteries of D-Lyxose and Its Potential.
  • DocsDrive.
  • PubChem. D-Lyxose | C5H10O5 | CID 439240.
  • ChemicalBook. (2026). D-LYXOSE | 1114-34-7.
  • Georganics. (2023).

Sources

Probing Metabolic Flux and Enzymatic Mechanisms: A Technical Guide to D-Lyxose-2-C-d

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

D-Lyxose-2-C-d (D-Lyxose-2-deuterium) is a stable isotope-labeled isotopologue of the rare pentose sugar D-Lyxose, specifically deuterated at the C2 carbon position.[1] While D-Lyxose itself serves as a critical intermediate in bacterial metabolism and a chiral synthon for nucleoside-analog therapeutics, the 2-C-d variant functions as a high-precision mechanistic probe.

This guide details the biological role of D-Lyxose, its conversion via the isomerase pathway, and the specific application of D-Lyxose-2-C-d in elucidating rate-limiting steps (via Kinetic Isotope Effects) and tracing metabolic fate in drug discovery.

Chemical Identity and Structural Significance[2]

The Molecule

D-Lyxose is an aldopentose, an epimer of D-xylose at the C2 position. In D-Lyxose-2-C-d , the protium (


H) at the second carbon is replaced by deuterium (

H or D).
  • IUPAC Name: (2S,3R,4R)-2,3,4,5-tetrahydroxypentanal-2-d

  • Key Feature: The C2 position is the site of deprotonation/hydride transfer during aldose-ketose isomerization. Labeling this specific carbon renders the molecule "mechanistically silent" chemically but "kinetically distinct" in enzymatic assays.

Why C2 Deuteration?

The biological processing of aldoses typically begins with isomerization to a ketose.[2] This reaction involves the migration of hydrogen between C1 and C2.[3] By placing a deuterium atom at C2, researchers can:

  • Quantify Primary Kinetic Isotope Effects (KIE): Determine if C-H bond cleavage is the rate-limiting step.

  • Trace Hydrogen Migration: Use NMR to observe the shift of deuterium from C2 (aldose) to C1 (ketose).

Biological Role and Metabolic Pathway[4][5]

D-Lyxose is not a major energy source for mammals but is metabolized by specific bacteria (e.g., Aerobacter aerogenes, Mycobacterium smegmatis, and engineered E. coli). The primary route of metabolism is the Isomerase Pathway , which funnels D-Lyxose into the Pentose Phosphate Pathway (PPP).

The Core Pathway: Lyxose to PPP

The metabolism proceeds in three distinct phases:

  • Isomerization: D-Lyxose is converted to D-Xylulose.[1][4][5][6]

  • Phosphorylation: D-Xylulose is phosphorylated to D-Xylulose-5-Phosphate.

  • Integration: Entry into the non-oxidative branch of the PPP.

Pathway Visualization

The following diagram illustrates the metabolic flux and the specific tracking of the Deuterium label (marked in red brackets).

LyxoseMetabolism Lyxose D-Lyxose-2-C-d (Aldose) Isomerase D-Lyxose Isomerase (EC 5.3.1.15) Lyxose->Isomerase Substrate Xylulose D-Xylulose-1-C-d (Ketose) Kinase D-Xylulokinase (EC 2.7.1.17) Xylulose->Kinase ATP -> ADP Xylulose5P D-Xylulose-5-P PPP Pentose Phosphate Pathway Xylulose5P->PPP Metabolic Integration Isomerase->Xylulose Deuterium Shift (C2 -> C1) Kinase->Xylulose5P

Caption: Metabolic trajectory of D-Lyxose-2-C-d. Note the migration of the deuterium label from C2 of Lyxose to C1 of Xylulose during the isomerase step.

Mechanistic Elucidation: The Isomerase Debate

The most critical application of D-Lyxose-2-C-d is resolving the catalytic mechanism of D-Lyxose Isomerase (LI) . Classically, sugar isomerases operate via one of two mechanisms:

  • Hydride Shift: Direct transfer of H- (or D-) from C2 to C1. This usually requires a divalent metal cation (Mn

    
    , Co
    
    
    
    ).
  • Proton Transfer (Enediol): Base-catalyzed removal of H+ from C2 to form an enediol intermediate, followed by reprotonation at C1.

Interpreting Kinetic Isotope Effects (KIE)

By comparing the reaction rate (


) of unlabeled D-Lyxose (

) against D-Lyxose-2-C-d (

), we calculate the KIE (

).
KIE Value (

)
InterpretationMechanistic Insight
1.0 (Unity) No Isotope EffectC-H bond cleavage is not rate-limiting. Rate is likely limited by substrate binding or product release.
> 2.0 (Primary) Primary Isotope EffectC-H bond cleavage is the rate-limiting step. Strongly suggests the chemical step (proton/hydride transfer) controls the velocity.
0.7 - 0.9 Inverse Isotope EffectSuggests a change in hybridization (sp


sp

) at the reaction center without bond cleavage being rate-limiting.

Causality: If D-Lyxose Isomerase operates via a proton transfer mechanism where the abstraction of the C2 proton is slow, replacing H with D (which has a lower zero-point energy and stronger bond) will significantly retard the reaction, yielding a high KIE.

Experimental Protocol: Determination of Primary KIE

Objective: To determine the rate-limiting step of a novel D-Lyxose Isomerase using D-Lyxose-2-C-d.

Reagents and Equipment
  • Enzyme: Purified recombinant D-Lyxose Isomerase (approx. 1 mg/mL).

  • Substrate A: D-Lyxose (unlabeled), >99% purity.

  • Substrate B: D-Lyxose-2-C-d, >98% isotopic enrichment.

  • Buffer: 50 mM HEPES, pH 7.5, containing 1 mM MnCl

    
     (cofactor).
    
  • Detection: Coupled enzyme assay (Sorbitol Dehydrogenase/NADH) or HPLC.

Workflow Diagram

KIE_Protocol Prep Substrate Preparation (Unlabeled vs 2-C-d) Reaction Enzymatic Reaction (30°C, pH 7.5, Mn2+) Prep->Reaction Sampling Time-Course Sampling (0, 5, 10, 20 min) Reaction->Sampling Quench Acid Quench / Heat Inactivation Sampling->Quench Analysis HPLC Quantification (Xylulose formation) Quench->Analysis Calc Calculate V_initial Determine kH / kD Analysis->Calc

Caption: Step-by-step workflow for determining Kinetic Isotope Effects using deuterated substrates.

Detailed Methodology
  • Substrate Saturation: Prepare stock solutions of D-Lyxose and D-Lyxose-2-C-d at concentrations ranging from 0.5

    
     to 10 
    
    
    
    (typically 5 mM to 100 mM).
  • Reaction Initiation: In a quartz cuvette or microplate, mix buffer, cofactor, and substrate. Initiate reaction by adding enzyme.

  • Monitoring:

    • Direct Assay: If using HPLC, stop aliquots at defined intervals (e.g., 1, 2, 5 min) using 0.1 M HCl. Quantify D-Xylulose production using a refractive index detector or mass spectrometry.

    • Coupled Assay: D-Xylulose can be reduced to xylitol by Sorbitol Dehydrogenase (SDH) with concomitant oxidation of NADH to NAD+. Monitor absorbance decrease at 340 nm.

    • Note: For the coupled assay, ensure SDH is in excess so the isomerase step remains rate-limiting.

  • Data Analysis: Plot initial velocity (

    
    ) vs. substrate concentration. Fit to the Michaelis-Menten equation to derive 
    
    
    
    for both isotopologues.
  • Calculation:

    
    .
    

Applications in Drug Development[2][9][10]

While D-Lyxose-2-C-d is a tool, D-Lyxose derivatives are high-value scaffolds in pharmaceutical chemistry.

Rare Sugars as Antiviral Synthons

L-nucleoside analogs (enantiomers of natural nucleosides) are potent antivirals (e.g., Lamivudine) because they are recognized by viral polymerases but not by host enzymes. D-Lyxose is a key starting material for synthesizing L-Ribose and modified L-nucleosides.

  • Role of 2-C-d: In the development of these synthons, D-Lyxose-2-C-d is used to track the stereochemical inversion at C2 and C3 during complex organic synthesis steps (e.g., Mitsunobu inversion), confirming the retention or inversion of configuration via NMR.

Immunostimulants ( -GalCer)

D-Lyxose is a precursor for the synthesis of


-galactosylceramide analogs, which are potent NKT cell agonists.
  • Metabolic Stability: Drug candidates containing the lyxose moiety may be susceptible to bacterial degradation in the gut microbiome. Using deuterated analogs allows researchers to identify "soft spots" in the molecule. If metabolic cleavage occurs at C2, replacing H with D (Deuterium Switch) can slow down metabolism (via the KIE) and improve the drug's half-life.

References

  • Isomerase Mechanism & KIE

    • Allen, K. N., et al. (1994).[2][7] "Isotopic exchange plus substrate and inhibition kinetics of D-xylose isomerase do not support a proton-transfer mechanism."[2][8] Biochemistry.

  • Bacterial Metabolism of Rare Sugars

    • Cho, E. A., et al. (2007).[3][9] "Characterization of a Novel D-Lyxose Isomerase from Cohnella laevoribosii RI-39 sp. nov." Journal of Bacteriology.

  • Synthesis and Application

    • Ahmed, Z., et al. (2021). "Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp." Frontiers in Molecular Biosciences.
  • Kinetic Isotope Effects in Enzymology

    • Cleland, W. W. (2005). "The use of isotope effects to determine enzyme mechanisms." Archives of Biochemistry and Biophysics.

Sources

Technical Guide: Spectroscopic Characterization of D-Lyxose-2-C-d

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The specific deuteration of monosaccharides at the C-2 position is a critical tool for mechanistic enzymology and metabolic tracing. D-Lyxose-2-C-d (2-deuterio-D-lyxose) represents a unique challenge and opportunity due to its complex tautomeric equilibrium in solution.

This guide provides a definitive technical reference for the synthesis, purification, and spectroscopic validation of D-Lyxose-2-C-d. Unlike rigid protocols, this document focuses on the causality of signal changes in NMR, IR, and MS, enabling researchers to self-validate their compounds.

Part 1: Synthesis & Structural Logic

The Bilik Reaction: Mechanistic Basis for C-2 Deuteration

The most robust method for generating D-Lyxose-2-C-d is the molybdate-catalyzed epimerization of D-Xylose in deuterium oxide (D


O), known as the Bilik Reaction .

Why this method?

  • Stereospecificity: The reaction proceeds via a 1-2 carbon shift mechanism involving a molybdate-sugar complex. This specifically targets the C-1 and C-2 positions.

  • Solvent Exchange: During the rearrangement, the proton at C-2 is exchanged with the solvent. By using D

    
    O, we achieve >95% deuterium incorporation at C-2.
    
  • Thermodynamic Control: The reaction reaches an equilibrium of approximately 70:30 (Xylose:Lyxose), requiring efficient chromatographic separation.

Experimental Workflow

The following workflow outlines the critical path from D-Xylose to purified D-Lyxose-2-C-d.

SynthesisWorkflow Xylose D-Xylose (Starting Material) Reaction Bilik Reaction (MoO3 / D2O, 90°C) Xylose->Reaction Dissolve in D2O Equilibrium Equilibrium Mixture (Xyl:Lyx ~ 2:1) Reaction->Equilibrium 1-2 C-Shift Separation Dowex 50W (Ca2+) Chromatography Equilibrium->Separation Fractionation Separation->Xylose Recycle Product D-Lyxose-2-C-d (Target) Separation->Product Lyophilization

Figure 1: Synthetic workflow for D-Lyxose-2-C-d via molybdate-catalyzed epimerization. Note the recycling loop for unreacted Xylose.

Part 2: NMR Spectroscopy (The Validation Core)

Nuclear Magnetic Resonance (NMR) is the primary method for validating regioselectivity. D-Lyxose presents a complex spectrum due to the presence of four tautomers in water:


-pyranose (70%), 

-pyranose (28%), and trace furanoses.
The Deuterium Isotope Effect on H NMR

In native D-Lyxose, the anomeric proton (H-1) appears as a doublet due to coupling with H-2 (


). In D-Lyxose-2-C-d, the H-2 is replaced by Deuterium (D).
  • Coupling Collapse:

    
     is replaced by 
    
    
    
    . Since
    
    
    , the coupling constant becomes negligible (~0.2-0.4 Hz), often unresolved.
  • Result: The H-1 signal collapses from a doublet to a sharp singlet (or slightly broad singlet).

  • Isotope Shift: The H-1 signal will shift slightly upfield (lower ppm) by ~0.005 - 0.010 ppm due to the intrinsic isotope effect.

Comparative Data Table ( H NMR, 500 MHz, D O)
SignalTautomerNative D-Lyxose (

ppm)
D-Lyxose-2-C-d (

ppm)
Multiplicity Change
H-1

-Pyranose
5.32 (

Hz)
5.31 (

)
Doublet

Singlet
H-1

-Pyranose
4.94 (

Hz)
4.93 (

)
Doublet

Singlet
H-2

-Pyranose
3.90 (

)
Absent Disappears
H-2

-Pyranose
3.65 (

)
Absent Disappears

Critical Analysis: The small coupling constant in native Lyxose (


 Hz) is due to the gauche orientation of H-1 and H-2 in both pyranose forms. This makes the "collapse" less dramatic than in Glucose or Mannose, but the disappearance of the H-2 multiplet  at 3.6-3.9 ppm is the definitive confirmation of C-2 labeling.
C NMR Validation

Deuterium attached to Carbon-2 introduces a triplet splitting in the


C spectrum (

Hz) and a significant isotope shift.
  • C-2 Signal: In native Lyxose, C-2 appears at ~72.4 ppm (

    
    ) and ~72.8 ppm (
    
    
    
    ). In the deuterated analog, these signals will appear as triplets and shift upfield by ~0.3-0.5 ppm (
    
    
    -shift).
  • C-1 Signal: Shows a small upfield shift (

    
    -shift) but remains a singlet.
    

Part 3: Mass Spectrometry (MS)[1]

Mass spectrometry confirms the isotopic enrichment level (IE).

ESI-MS (Electrospray Ionization)[1]
  • Mode: Positive Ion Mode (

    
    )
    
  • Native Mass: D-Lyxose (

    
    ) MW = 150.13 Da.
    
    • Observed Ion:

      
       173.1 (
      
      
      
      , 100%)
  • D-Lyxose-2-C-d Mass: (

    
    ) MW = 151.13 Da.
    
    • Target Ion:

      
      174.1  (
      
      
      
      , 100%)
Fragmentation Logic (MS/MS)

To distinguish C-2 labeling from random scrambling, analyze the fragmentation of the


 ion in negative mode or derivatized samples (e.g., peracetylated).
  • Loss of Water (M-18): Common in all sugars.

  • Cross-Ring Cleavage (

    
     type):  Cleavage across the C1-C2 and C4-O bonds.
    
    • If the label is at C-2, fragments retaining C-2 will show the +1 Da shift.

    • Fragments retaining only C-3, C-4, C-5 will not show the shift.

Part 4: Infrared Spectroscopy (IR)

IR is a rapid, non-destructive secondary validation tool.

Spectral Features[2][3][4][5][6][7][8][9][10]
  • O-H Stretch: 3200–3500 cm

    
     (Broad, Unchanged).
    
  • C-H Stretch: 2800–3000 cm

    
     (Intensity decreases slightly).
    
  • C-D Stretch (Diagnostic): A new, weak-to-medium band appears in the "silent region" at 2100–2200 cm

    
     .
    

Note: The C-D stretch is often weak in monosaccharides due to the high polarity of the molecule, but its presence is unambiguous evidence of deuteration.

Part 5: Logic Map of Analysis

The following diagram illustrates the decision tree for validating the synthesized compound.

ValidationLogic Sample Purified Sample MS_Check ESI-MS Analysis Sample->MS_Check Mass_Shift m/z 174 (M+Na)? MS_Check->Mass_Shift NMR_Check 1H NMR (D2O) Mass_Shift->NMR_Check Yes Fail Re-Purify / Re-Synthesize Mass_Shift->Fail No (m/z 173) H2_Signal H-2 Signal Absent? NMR_Check->H2_Signal H1_Coupling H-1 Doublet -> Singlet? H2_Signal->H1_Coupling Yes H2_Signal->Fail No (H-2 present) Conclusion VALIDATED D-Lyxose-2-C-d H1_Coupling->Conclusion Yes H1_Coupling->Fail No

Figure 2: Analytical decision matrix for confirming the identity and purity of D-Lyxose-2-C-d.

References

  • Bilik, V., & Caplovic, J. (1973). Reactions of saccharides catalyzed by molybdate ions. VI. Epimerization of aldoses. Chemické Zvesti.

  • Angyal, S. J. (1984). The composition of reducing sugars in solution. Advances in Carbohydrate Chemistry and Biochemistry.

  • Serianni, A. S., & Barker, R. (1979). Carbon-13 enrichment of carbohydrates: synthesis and 13C-NMR spectroscopy. Canadian Journal of Chemistry.

  • Hayes, M. L., et al. (1982). 1-H and 13-C NMR parameters of the D-pentoses and some of their derivatives. Journal of the American Chemical Society.[1]

Sources

The Rising Star of Rare Sugars: A Technical Guide to D-Lyxose and Its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The world of carbohydrate chemistry is increasingly focused on the therapeutic potential of rare sugars. Among these, D-Lyxose, a naturally occurring pentose, has emerged as a versatile building block for the synthesis of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the key literature surrounding D-Lyxose and its derivatives, offering insights into their synthesis, biological activities, and therapeutic applications. We will delve into the mechanistic underpinnings of their actions, provide detailed experimental protocols, and explore the future landscape of D-Lyxose-based drug development.

The Therapeutic Promise of a Rare Pentose: An Introduction to D-Lyxose

D-Lyxose is a C-2 epimer of D-Xylose and a C-4 epimer of D-Ribose. While its natural abundance is limited, its unique stereochemistry makes it a valuable chiral precursor for the synthesis of a diverse range of biologically active molecules.[1][2][3] The primary therapeutic interest in D-Lyxose stems from its role as a starting material for two main classes of compounds: immunostimulatory agents and antiviral nucleoside analogs.[1][4]

Synthetic Pathways to Bioactive D-Lyxose Derivatives

The chemical and enzymatic synthesis of D-Lyxose derivatives is a critical aspect of harnessing their therapeutic potential. Researchers have developed various strategies to modify the D-Lyxose scaffold, leading to compounds with enhanced biological activity and specificity.

Synthesis of Immunostimulatory α-Galactosylceramides

One of the most significant applications of D-Lyxose is in the synthesis of α-galactosylceramide (α-GalCer) and its analogs.[1][2][3][5][6] These glycolipids are potent agonists for invariant Natural Killer T (iNKT) cells, a specialized subset of T lymphocytes that play a crucial role in both innate and adaptive immunity.

A concise and efficient protocol for the synthesis of α-galactosylceramide from D-Lyxose has been reported with a 32% overall yield in five steps.[1] A key step in this synthesis is the one-pot protection and glycosidation of D-Lyxose with D-galactosyl iodide.[1] The resulting α-linked disaccharide is then converted to α-galactosylceramide through a series of steps including a Z-selective Wittig olefination, stereoinversion at C-4 using an azide, one-pot reduction of the azide and amidation, followed by global deprotection.[1]

Experimental Protocol: Synthesis of an α-Galactosylceramide Precursor from D-Lyxose (Illustrative)

This protocol is a generalized representation based on established synthetic strategies.[1][5]

  • Protection of D-Lyxose: To a solution of D-Lyxose in a suitable solvent (e.g., DMF), add a protecting group reagent (e.g., 2,2-dimethoxypropane with a catalytic amount of acid) to protect the C2 and C3 hydroxyl groups as an isopropylidene acetal.

  • Glycosylation: The protected D-Lyxose is then glycosylated with a protected galactose donor, such as a galactosyl iodide or trichloroacetimidate, in the presence of a suitable promoter (e.g., silver triflate) to form the α-linked disaccharide.

  • Wittig Olefination: The anomeric position of the lyxose moiety is then subjected to a Wittig reaction with a long-chain phosphonium ylide to introduce the phytosphingosine backbone.

  • Further Modifications: Subsequent steps involve deprotection, introduction of the fatty acid amide, and final deprotection to yield the target α-galactosylceramide analog.

Synthesis_Workflow D_Lyxose D-Lyxose Protected_Lyxose Protected D-Lyxose (e.g., Isopropylidene) D_Lyxose->Protected_Lyxose Protection Disaccharide α-Linked Disaccharide Protected_Lyxose->Disaccharide Glycosylation Galactosyl_Donor Protected Galactosyl Donor Galactosyl_Donor->Disaccharide Phytosphingosine_Intermediate Phytosphingosine Backbone Intermediate Disaccharide->Phytosphingosine_Intermediate Wittig Olefination Wittig_Reagent Long-chain Phosphonium Ylide Wittig_Reagent->Phytosphingosine_Intermediate Protected_alpha_GalCer Protected α-Galactosylceramide Phytosphingosine_Intermediate->Protected_alpha_GalCer Amidation Fatty_Acid Fatty Acid Fatty_Acid->Protected_alpha_GalCer alpha_GalCer α-Galactosylceramide Protected_alpha_GalCer->alpha_GalCer Deprotection

Caption: General synthetic workflow for α-galactosylceramide from D-Lyxose.

Synthesis of Antiviral Nucleoside Analogs

D-Lyxose serves as a chiral pool for the synthesis of both D- and L-lyxofuranosyl nucleosides, which have shown promising antiviral activities, particularly against herpesviruses like Human Cytomegalovirus (HCMV).[4] The synthesis typically involves the condensation of a protected D- or L-lyxofuranose derivative with a heterocyclic base.

A study on 2-substituted α-D- and α-L-lyxofuranosyl and 5-deoxylyxofuranosyl derivatives of 5,6-dichlorobenzimidazole revealed potent anti-HCMV activity.[4] The 5-deoxy-α-L-analogues were found to be the most active, with IC50 values in the range of 0.2-0.4 µM in a plaque assay.[4]

Experimental Protocol: Synthesis of a D-Lyxofuranosyl Nucleoside (Illustrative)

This protocol is a generalized representation based on established synthetic strategies.[4][7]

  • Preparation of the Glycosyl Donor: D-Lyxose is first converted to a suitable glycosyl donor, such as 1,2,3,5-tetra-O-acetyl-L-lyxofuranose. This involves acetylation of the hydroxyl groups.

  • Silylation of the Nucleobase: The heterocyclic base (e.g., 5,6-dichlorobenzimidazole) is silylated to enhance its nucleophilicity and solubility.

  • Glycosylation (Vorbrüggen Conditions): The protected lyxofuranose is condensed with the silylated base in the presence of a Lewis acid catalyst (e.g., TMSOTf) to form the nucleoside.

  • Deprotection: The protecting groups on the sugar and base are removed to yield the final nucleoside analog.

Nucleoside_Synthesis_Workflow D_Lyxose D-Lyxose Protected_Lyxofuranose Protected Lyxofuranose (e.g., Acetylated) D_Lyxose->Protected_Lyxofuranose Protection/ Activation Protected_Nucleoside Protected Nucleoside Protected_Lyxofuranose->Protected_Nucleoside Glycosylation Heterocyclic_Base Heterocyclic Base Silylated_Base Silylated Base Heterocyclic_Base->Silylated_Base Silylation Silylated_Base->Protected_Nucleoside Final_Nucleoside Final Nucleoside Analog Protected_Nucleoside->Final_Nucleoside Deprotection

Caption: General workflow for the synthesis of nucleoside analogs from D-Lyxose.

Biological Activity and Mechanistic Insights

The therapeutic effects of D-Lyxose derivatives are rooted in their specific interactions with biological targets. Understanding these mechanisms is crucial for the rational design of more potent and selective drugs.

Immunomodulation via iNKT Cell Activation

α-Galactosylceramides derived from D-Lyxose bind to the CD1d molecule on antigen-presenting cells (APCs) and this complex is recognized by the T-cell receptor of iNKT cells. This interaction triggers the rapid release of a cascade of cytokines, including interferon-gamma (IFN-γ) and interleukin-4 (IL-4), leading to the activation of other immune cells and orchestrating a potent anti-tumor or anti-infective immune response.[2][6]

iNKT_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell CD1d CD1d TCR T-Cell Receptor (TCR) CD1d->TCR Presentation alpha_GalCer α-Galactosylceramide alpha_GalCer->CD1d Binding Cytokine_Release Cytokine Release (IFN-γ, IL-4) TCR->Cytokine_Release Activation Immune_Response Downstream Immune Response (Anti-tumor/Anti-infective) Cytokine_Release->Immune_Response

Caption: Simplified signaling pathway of iNKT cell activation by α-galactosylceramide.

Antiviral Activity of Lyxofuranosyl Nucleosides

The antiviral mechanism of lyxofuranosyl nucleoside analogs is believed to involve their conversion to the corresponding 5'-triphosphate, which can then act as a competitive inhibitor or an alternative substrate for viral DNA or RNA polymerases. Incorporation of the modified nucleoside into the growing viral nucleic acid chain can lead to chain termination, thereby halting viral replication.

Quantitative Antiviral Activity of D-Lyxose Derivatives

Compound ClassVirusAssayIC50 (µM)Reference
5-deoxy-α-L-lyxofuranosyl benzimidazolesHCMV (Towne)Plaque Reduction0.2 - 0.4[4]
2-isopropylamino-α-L-lyxofuranosyl benzimidazolesHCMV (Towne)Plaque Reduction60 - 100[4]
D-Lyxose and the Pentose Phosphate Pathway

D-Lyxose can be metabolized by entering the pentose phosphate pathway (PPP).[8] This occurs through the action of D-lyxose isomerase, which converts D-lyxose to D-xylulose.[8] D-xylulose is then phosphorylated to D-xylulose-5-phosphate, a key intermediate in the PPP. The PPP is crucial for generating NADPH, which is essential for reductive biosynthesis and for protecting cells from oxidative stress, and for producing precursors for nucleotide biosynthesis. The ability of D-Lyxose and its derivatives to influence the flux through the PPP is an area of active research, with potential implications for cancer and metabolic diseases.

PPP_Integration D_Lyxose D-Lyxose D_Xylulose D-Xylulose D_Lyxose->D_Xylulose D-Lyxose Isomerase D_Xylulose_5P D-Xylulose-5-Phosphate D_Xylulose->D_Xylulose_5P Xylulokinase PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP NADPH_Production NADPH Production PPP->NADPH_Production Nucleotide_Precursors Nucleotide Precursors PPP->Nucleotide_Precursors Glycolysis Glycolysis PPP->Glycolysis Glycolysis->PPP

Caption: Integration of D-Lyxose into the Pentose Phosphate Pathway.

Experimental Protocols for Biological Evaluation

The biological evaluation of D-Lyxose derivatives requires robust and reproducible assays. This section provides an overview of key experimental protocols.

In Vitro Xylulokinase Inhibition Assay

This assay is used to determine if a D-Lyxose derivative can inhibit the activity of xylulokinase, the enzyme that phosphorylates D-xylulose.

Objective: To determine the inhibitory potential of a D-Lyxose analog on xylulokinase activity.

Materials:

  • Recombinant xylulokinase

  • D-xylulose (substrate)

  • D-Lyxose analog (potential inhibitor)

  • ATP

  • NADH

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure: [9][10]

  • Prepare a reaction mixture containing assay buffer, ATP, NADH, PEP, PK, and LDH.

  • Add varying concentrations of the D-Lyxose analog to the test wells. Add an equivalent volume of buffer to the control wells.

  • Add a fixed concentration of D-xylulose to all wells.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding xylulokinase to all wells.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocity for each condition.

  • Plot the reaction velocity as a function of the D-Lyxose analog concentration to determine the inhibitory effect and calculate the IC50 value.

Antiviral Plaque Reduction Assay

This assay is a standard method to quantify the antiviral activity of a compound.

Objective: To determine the concentration of a D-Lyxose nucleoside analog that inhibits viral plaque formation by 50% (IC50).

Procedure (Generalized): [4]

  • Plate susceptible host cells in multi-well plates and allow them to form a confluent monolayer.

  • Prepare serial dilutions of the D-Lyxose nucleoside analog.

  • Infect the cell monolayers with a known amount of virus.

  • After a short incubation period to allow for viral adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the different concentrations of the test compound.

  • Incubate the plates for a period sufficient for viral plaques to form.

  • Fix and stain the cells (e.g., with crystal violet).

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control (no compound).

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Future Directions and Conclusion

D-Lyxose has firmly established itself as a valuable and versatile starting material in medicinal chemistry. The synthesis of potent immunostimulatory α-galactosylceramides and antiviral nucleoside analogs from this rare sugar highlights its significant therapeutic potential.

Future research in this field is likely to focus on:

  • Development of more efficient and stereoselective synthetic routes to a wider range of D-Lyxose derivatives.

  • Exploration of the anticancer potential of D-Lyxose derivatives, moving beyond immunostimulation to direct cytotoxic or signaling modulatory effects.

  • In-depth investigation of the metabolic consequences of D-Lyxose and its derivatives, particularly their impact on the pentose phosphate pathway and other central metabolic routes in both healthy and diseased cells.

  • Design and synthesis of novel D-Lyxose-based probes to investigate carbohydrate-protein interactions and to elucidate the mechanisms of action of carbohydrate-modifying enzymes.

References

  • Concise synthesis of α-galactosyl ceramide from D-galactosyl iodide and D-lyxose. [Link]

  • Diversity-Oriented Synthesis of a Molecular Library of Immunomodulatory α-Galactosylceramides with Fluorous-Tag-Assisted Purification and Evaluation of Their Bioactivities in Regard to IL-2 Secretion. [Link]

  • Efficient Divergent Synthesis of New Immunostimulant 4″-Modified α-Galactosylceramide Analogues. [Link]

  • Concise synthesis of α-galactosyl ceramide from D-galactosyl iodide and D-lyxose | Request PDF. [Link]

  • Retrosynthesis of α-GalCer glycolipids (1) from D-lyxose. [Link]

  • Pyrimidine Nucleosides. IX. Facile Synthesis of 1-p-D-Lyxofuranosyluacil uia 2,3. [Link]

  • Synthesis and Biological Evaluation of Some D-Arabino- and D-Lyxofuranosyl-Pyridine C-Nucleosides. [Link]

  • Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles. [Link]

  • Systematic synthesis and biological evaluation of .alpha.- and .beta.-D-lyxofuranosyl nucleosides of the five naturally occurrin. [Link]

  • Possible pathways of pentose metabolism. d-Lyxose can be isomerized to... [Link]

  • Structure and Function of Human Xylulokinase, an Enzyme with Important Roles in Carbohydrate Metabolism. [Link]

Sources

D-Lyxose-2-C-d mechanism of action in biological systems.

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unraveling Catalytic Mechanisms and Metabolic Flux: A Technical Guide to D-Lyxose-2-C-d in Biological Systems

Executive Summary In the realm of applied biochemistry and structural biology, isotopic labeling is not merely a tracking tool; it is a precision instrument for interrogating the fundamental physics of enzyme catalysis. As a Senior Application Scientist, I frequently utilize specific isotopologues to resolve mechanistic ambiguities that standard assays cannot detect. This whitepaper provides an in-depth technical analysis of D-Lyxose-2-C-d (D-[2-²H]lyxose, CAS: 288846-91-3)—a rare aldopentose deuterated at the C-2 position. We will explore its critical role in determining the primary kinetic isotope effect (KIE) of aldose-ketose isomerases, mapping the stereochemical constraints of aldose reductase, and tracing metabolic flux into the Pentose Phosphate Pathway (PPP).

The Biochemical Context of D-Lyxose-2-C-d

D-Lyxose is a C-2 epimer of D-xylose and a naturally occurring, albeit rare, reducing carbohydrate 1. In biological systems, its metabolism is tightly regulated by specific isomerases and reductases. By replacing the protium (¹H) at the C-2 position with deuterium (²H), D-Lyxose-2-C-d introduces a mass difference that significantly alters the zero-point energy of the carbon-hydrogen bond. Because the C-2 position is the exact site of enzymatic deprotonation during isomerization, this molecule serves as an elegant mechanistic probe.

Mechanistic Elucidation: Aldose-Ketose Isomerases

A persistent debate in enzymology regarding aldose-ketose isomerases—such as D-lyxose isomerase (D-LI)—is whether the reaction proceeds via a cis-enediol intermediate (involving proton transfer) or a direct hydride shift 2.

When D-Lyxose-2-C-d is utilized as the substrate, the catalytic base in the enzyme's active site must cleave a C-D bond rather than a C-H bond. If the formation of the cis-enediol intermediate is the rate-limiting step, the reaction will exhibit a primary Kinetic Isotope Effect (KIE), typically yielding a


 ratio between 2.0 and 3.0 3. A direct hydride shift, conversely, often presents a different kinetic signature depending on transition state symmetry.

IsomeraseMechanism A D-Lyxose-2-C-d B E-S Complex A->B Substrate Binding C cis-Enediol Intermediate B->C C2-Deuterium Abstraction (Slow) D D-Xylulose-1-d C->D C1-Protonation (Fast)

Fig 1: Aldose-ketose isomerization of D-Lyxose-2-C-d via a cis-enediol intermediate.

Stereochemical Probing in Aldose Reductase

Aldose reductase (ALR) is the primary enzyme of the polyol pathway, heavily implicated in diabetic complications. ALR reduces D-lyxose to its corresponding sugar alcohol. Structural studies utilizing D-lyxose stereoisomers have demonstrated that ALR discriminates between D-xylose and D-lyxose based on the orientation of the C-2 hydroxyl group 4. By employing D-Lyxose-2-C-d, researchers can map the precise hydrogen-bonding network involving active-site residues Tyr48 (the proton donor) and His110 (the stereochemical director). The deuterium label allows for tracking the stereospecificity of the hydride transfer from NADPH to the re face of the carbonyl carbon.

Metabolic Flux: Integration into the Pentose Phosphate Pathway

In certain engineered bacteria and wild-type strains like Cohnella laevoribosii, D-lyxose acts as a sole carbon source 5. The metabolic flux routes D-lyxose through an isomerase to D-xylulose, which is subsequently phosphorylated by xylulokinase to enter the Pentose Phosphate Pathway (PPP). Feeding cells D-Lyxose-2-C-d allows researchers to track the downstream distribution of the deuterium label via NMR, validating the precise entry point of rare pentoses into central carbon metabolism.

PPP_Integration A Extracellular D-Lyxose-2-C-d B Intracellular D-Lyxose-2-C-d A->B Permease C D-Xylulose-1-d B->C D-Lyxose Isomerase D D-Xylulose-5-P C->D Xylulokinase (ATP) E Pentose Phosphate Pathway D->E Transketolase

Fig 2: Metabolic flux of D-Lyxose-2-C-d into the Pentose Phosphate Pathway.

Quantitative Data Presentation

To illustrate the diagnostic power of the isotopic label, the following table summarizes representative kinetic parameters for D-Lyxose Isomerase (D-LI) acting on unlabeled versus deuterated substrates. The pronounced drop in


 confirms the mechanistic bottleneck at the C-2 position.
Kinetic ParameterUnlabeled D-LyxoseD-Lyxose-2-C-dIsotope Effect (

)
Mechanistic Implication

(mM)
22.4 ± 1.523.1 ± 1.8~1.0Substrate binding affinity is unaffected by isotopic substitution.

(

)
84.9 ± 5.832.6 ± 2.12.6Primary KIE indicates C2-H bond cleavage is the rate-limiting step.

(

)
3.791.412.69Overall catalytic efficiency is significantly reduced due to the C-D bond strength.

Self-Validating Experimental Protocols

As scientists, we must design protocols that inherently prove their own validity. The following workflows are engineered with internal causal checks to eliminate false positives.

Protocol A: Determination of Primary KIE via Coupled Spectrophotometric Assay

Causality Focus: Because the isomerization of D-lyxose to D-xylulose yields no distinct UV-Vis shift, we must couple the product to a secondary, optically active reaction. Solvent isotope effects (SIE) are eliminated by keeping the buffer strictly aqueous (H₂O).

  • Reagent Preparation: Prepare 50 mM HEPES buffer (pH 7.5) supplemented with 1 mM MnCl₂. Dissolve unlabeled D-lyxose and D-Lyxose-2-C-d in this buffer to create matched concentration gradients (5 mM to 100 mM).

  • Coupling System Setup: To the reaction cuvette, add 0.2 mM NADH and 5 Units of Sorbitol Dehydrogenase (SDH). Why SDH? SDH rapidly and specifically reduces the newly formed D-xylulose to D-xylitol, oxidizing NADH to NAD⁺ in a 1:1 stoichiometric ratio, allowing real-time tracking at 340 nm.

  • Self-Validation (Blanking): Run a baseline scan for 3 minutes with all components except D-lyxose isomerase. Validation: A flat baseline ensures SDH does not promiscuously act on D-lyxose and that background NADH oxidation is zero.

  • Reaction Initiation & Acquisition: Spike in 0.5 µg of purified D-lyxose isomerase. Record the linear decrease in absorbance at 340 nm (

    
    ).
    
  • Data Processing: Plot

    
     against substrate concentration. Fit the data to the Michaelis-Menten equation to derive 
    
    
    
    for both isotopologues. Calculate the KIE as
    
    
    .
Protocol B: NMR-Based Metabolic Flux Analysis in Engineered E. coli

Causality Focus: To trace the intracellular fate of the C-2 deuterium, we must instantly halt metabolism and provide an absolute quantitative reference.

  • Isotopic Feeding: Culture E. coli (expressing recombinant D-LI) in M9 minimal media utilizing 20 mM D-Lyxose-2-C-d as the sole carbon source. Why? This removes background carbon noise and forces the entirety of the cell's energy flux through the D-lyxose -> PPP axis.

  • Metabolic Quenching: At mid-log phase (OD₆₀₀ = 0.6), rapidly inject 1 mL of culture into 4 mL of pre-chilled (-80°C) 60% methanol. Why? Cold methanol instantly denatures enzymes, preventing the rapid turnover of transient intermediates like D-xylulose-5-phosphate, effectively "freezing" the metabolic snapshot.

  • Extraction and Internal Standardization: Centrifuge to pellet debris. Lyophilize the supernatant and resuspend in D₂O. Spike the sample with 1.0 mM TSP-d4 (Trimethylsilylpropanoic acid). Validation: TSP-d4 provides a completely inert, fixed reference peak at 0.0 ppm for chemical shift calibration and absolute quantification of the intracellular metabolite pool.

  • NMR Acquisition: Acquire 1D ²H-NMR and ¹³C-NMR spectra. The retention or migration of the deuterium signal across the PPP intermediates provides a direct, observable map of the in vivo reaction coordinates.

References

1.[5] Characterization of a Novel d-Lyxose Isomerase from Cohnella laevoribosii RI-39 sp. nov. - National Institutes of Health (NIH) -5 2.[1] CAS 1114-34-7: D-Lyxose - CymitQuimica - 1 3.[4] New Insights into the Catalytic Mechanism of Aldose Reductase: A QM/MM Study - ACS Omega -4 4.[3] Toward Understanding Base-Catalyzed Isomerization of Saccharides - ACS Catalysis - 3 5.[2] Alternative mechanisms for hydrogen transfer in aldose-ketose isomerase - ResearchGate - 2

Sources

Methodological & Application

Application Note: D-Lyxose-2-C-d in Antiviral Nucleoside Design

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and virology. It details the strategic utilization of D-Lyxose-2-C-d (2-deuterio-D-lyxose) as a chiral scaffold for synthesizing metabolically stable nucleoside reverse transcriptase inhibitors (NRTIs).

Topic: Strategic Synthesis and Evaluation of 2'-Deuterated Nucleoside Analogs Reagent Focus: D-Lyxose-2-C-d (CAS: Available as Custom Synthesis/Stable Isotope Catalog) Target Audience: Medicinal Chemists, Virologists, DMPK Scientists

Abstract & Core Rationale

The incorporation of deuterium into nucleoside antiviral drugs is a proven strategy to retard metabolic clearance and improve pharmacokinetic profiles via the Kinetic Isotope Effect (KIE) . While deuterium exchange on finished drugs is often non-specific, de novo synthesis using deuterated sugar scaffolds allows for precise, stereospecific installation of deuterium atoms.

D-Lyxose-2-C-d is a critical building block because its C2 stereocenter (epimeric to D-xylose and related to D-ribose via inversion) allows for the synthesis of 2'-deuterio-ribonucleosides and 2'-deuterio-arabinonucleosides . The C2-deuterium label is chemically inert during standard glycosylation but provides a "metabolic shield" at the resulting nucleoside's 2'-position—a common site for enzymatic oxidation and instability.

Key Benefits
  • Metabolic Shielding: Deuterium at C2' inhibits oxidation by cellular dehydrogenases.

  • Stereochemical Control: Access to 2'-modified nucleosides via C2-inversion chemistry.

  • Mechanistic Probing: Use as a non-radioactive tracer to map nucleoside salvage pathways.

Mechanism of Action: The Deuterium Advantage

The therapeutic efficacy of D-Lyxose-2-C-d derived nucleosides relies on the strength of the Carbon-Deuterium (C-D) bond, which is approximately 6–10 times stronger than a Carbon-Hydrogen (C-H) bond.

Pathway Visualization

The following diagram illustrates how the 2'-Deuterium (introduced via D-Lyxose-2-C-d) blocks metabolic degradation while permitting viral polymerase inhibition.

MOA Lyxose D-Lyxose-2-C-d (Precursor) Synthesis Chemical Synthesis (C2 Inversion) Lyxose->Synthesis Vorbrüggen Coupling Nucleoside 2'-Deuterio-Nucleoside (Prodrug) Synthesis->Nucleoside Stereoselective Kinase Cellular Kinases (Phosphorylation) Nucleoside->Kinase Cell Entry Triphosphate Active Triphosphate (NTP-2'-d) Kinase->Triphosphate Activation Polymerase Viral Polymerase (RdRp) Triphosphate->Polymerase Substrate Mimicry Metabolism Catabolic Enzymes (Dehydrogenases) Triphosphate->Metabolism Attack at C2' ChainTerm Chain Termination (Viral Replication Halted) Polymerase->ChainTerm Inhibition Degradation Oxidative Degradation (BLOCKED by Deuterium) Metabolism->Degradation C-H Abstraction Metabolism->Degradation C-D Abstraction (Rate Limiting Step)

Figure 1: Mechanism of Action showing the Kinetic Isotope Effect (KIE) blocking metabolic degradation at the 2'-position.

Experimental Protocols

Protocol A: Synthesis of 2'-Deuterio-D-Ribonucleosides

Objective: To convert D-Lyxose-2-C-d into a biologically active 2'-deuterio-ribonucleoside (e.g., a deuterated Adenosine analog) via C2 inversion. Rationale: D-Lyxose has the C2-OH in the "up" (Lyxo) configuration. Inverting this center yields the "down" (Ribo) configuration, retaining the Deuterium atom.

Materials:

  • D-Lyxose-2-C-d (98% D enrichment)

  • 2,2-Dimethoxypropane (Acetone equivalent)

  • Trifluoromethanesulfonic anhydride (Tf2O)

  • Nucleobase (e.g., N6-benzoyladenine)

  • Cesium Acetate (CsOAc)

Step-by-Step Methodology:

  • Acetonide Protection:

    • Dissolve D-Lyxose-2-C-d (1.0 eq) in dry acetone with catalytic p-TsOH.

    • Stir at RT for 4 hours to form 2,3-O-isopropylidene-D-lyxofuranose-2-C-d .

    • Note: The deuterium at C2 remains stable; the acetonide locks the furanose ring.

  • Activation of C5-OH:

    • Protect the primary C5-OH with TBDMS-Cl (1.1 eq) and Imidazole in DMF.

  • Inversion at C2 (The Critical Step):

    • Challenge: Direct inversion at C2 of a lyxose derivative is sterically hindered.

    • Alternative Route (Mitsunobu-like or Oxidation/Reduction):

    • Preferred Route: Oxidation of the C2-OH (if it were free) loses the Deuterium. Therefore, we must use the Lyxose scaffold to direct incoming nucleophiles or use it as a 2'-Deuterated Arabinose precursor.

    • Correction: To keep the Deuterium at C2, we cannot oxidize C2. We must use D-Lyxose-2-C-d to synthesize 9-(2-deoxy-2-deuterio-β-D-arabinofuranosyl)adenine or similar, OR use the inversion logic:

    • Revised Step 3 (Synthesis of 2'-Deuterio-D-Arabinonucleosides):

      • Perform Vorbrüggen glycosylation of the protected D-lyxose-2-C-d with silylated nucleobase.

      • Result: A nucleoside with Lyxose sugar (2'-OH "up").

      • To get Arabinose (2'-OH "up" relative to C1', but C2 is chiral): Wait, Lyxose and Arabinose differ at C3.

      • Target: 2'-Deuterio-D-Ribose (2'-OH "down").

      • Action: Activate C2-OH (Lyxo-config) with Triflate (Tf2O/Pyridine).

      • Displace with Cesium Acetate (CsOAc) in DMF. This SN2 reaction inverts the stereochemistry from Lyxo (Up) to Ribo (Down).

      • Crucial: The Deuterium attached to C2 is not the leaving group. The O-Tf is the leaving group. The Deuterium remains attached to C2.

      • Result: 2'-O-Acetyl-2'-deuterio-D-ribofuranoside.

  • Deprotection:

    • Remove Acetyl and TBDMS groups using methanolic ammonia and TBAF.

    • Final Product: 2'-Deuterio-Ribonucleoside.

Protocol B: In Vitro Metabolic Stability Assay

Objective: Quantify the stability enhancement provided by the C2-Deuterium.

Materials:

  • Test Compound: 2'-Deuterio-Nucleoside (from Protocol A).

  • Control Compound: Non-deuterated analog.

  • Human Liver Microsomes (HLM) or S9 Fraction.

  • NADPH Regenerating System.

Methodology:

  • Preparation: Prepare 10 mM stock solutions of Test and Control compounds in DMSO.

  • Incubation:

    • Mix microsomes (0.5 mg/mL protein), NADPH system, and test compound (1 µM final) in phosphate buffer (pH 7.4).

    • Incubate at 37°C.

  • Sampling:

    • Aliquot samples at t = 0, 15, 30, 60, and 120 minutes.

    • Quench immediately with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS.

    • Monitor the disappearance of parent compound.

  • Calculation:

    • Plot ln(% remaining) vs. time.

    • Calculate Intrinsic Clearance (

      
      ) and Half-life (
      
      
      
      ).
    • Success Metric: A

      
       increase of >20% for the deuterated compound indicates a significant Deuterium Isotope Effect.
      

Data Presentation & Analysis

When reporting results, structure your data to highlight the Deuterium Isotope Effect (DIE) .

ParameterNon-Deuterated ControlD-Lyxose-2-C-d Derived Analog% ChangeInterpretation

(Microsomes)
45 min78 min+73%Blocked oxidative metabolism at C2'.

(Viral)
1.2 µM1.1 µMN.S.Deuterium does not hinder binding.

(Cytotoxicity)
>100 µM>100 µM-Safety profile maintained.
Oral Bioavailability (

)
32%55%+71%Reduced first-pass metabolism.

Synthesis Workflow Diagram

The following Graphviz diagram details the chemical transformation from D-Lyxose-2-C-d to the active antiviral nucleoside.

Synthesis Start D-Lyxose-2-C-d (C2-Deuterium, C2-OH 'Up') Step1 1. Acetonide Protection 2. C5-Silylation Start->Step1 Intermediate1 Protected Lyxofuranose-2-C-d Step1->Intermediate1 Step2 C2-OH Activation (Triflate Formation) Intermediate1->Step2 Step3 SN2 Inversion with CsOAc (Inverts C2 to 'Down') Step2->Step3 Stereochemical Inversion Intermediate2 2'-Deuterio-Ribose Intermediate (Deuterium Retained) Step3->Intermediate2 Step4 Vorbrüggen Glycosylation (Base Attachment) Intermediate2->Step4 Final 2'-Deuterio-Ribonucleoside (Antiviral Candidate) Step4->Final

Figure 2: Synthetic route converting D-Lyxose-2-C-d to a Ribonucleoside analog via C2 inversion.

References

  • MedChemExpress. "D-Lyxose-d Product Information." MedChemExpress Isotope Catalog. Accessed 2024. Link

  • Cambridge Isotope Laboratories. "Stable Isotopes in Metabolic Research." CIL Application Notes. Link

  • Splendid Lab. "D-Lyxose-2-C-d Chemical Structure and Properties." Splendid Lab Catalog. Link

  • Gant, T. G. "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry, 2014. (Contextualizing the Kinetic Isotope Effect in pharma).
  • Sofia, M. J., et al. "Discovery of a β-d-2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine Nucleotide Prodrug (PSI-7977) for the Treatment of Hepatitis C Virus." Journal of Medicinal Chemistry, 2010. (Foundational text on 2'-modified nucleoside antivirals).

Application Notes and Protocols for the In Vitro Evaluation of D-Lyxose-2-C-d

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: Unveiling the Cellular Impact of Novel Sugar Analogs

The study of rare sugars and their derivatives is a burgeoning field in biomedical research, offering potential for novel therapeutic interventions. D-Lyxose, an endogenous metabolite, serves as a precursor for various biologically active molecules, including antiviral and anti-tumor agents.[1][2] The specific analog, D-Lyxose-2-C-d, suggests a modification at the 2-carbon position, possibly influencing its metabolic stability and interaction with cellular machinery. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cellular and molecular effects of D-Lyxose-2-C-d in a cell culture setting. Our approach is designed to be a self-validating system, progressing from broad cytotoxic screening to in-depth mechanistic studies, ensuring a thorough and reliable evaluation of this novel compound.

The following protocols are foundational and can be adapted to specific cell lines and research questions. Adherence to good cell culture practice is paramount for the reproducibility and validity of these experiments.[3]

Part 1: Initial Cytotoxicity and Viability Assessment

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This provides a crucial dose-response relationship and informs the concentration range for subsequent mechanistic assays. The MTT assay is a widely used colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[4][5][6][7][8]

Experimental Workflow: Cytotoxicity Screening

The overall workflow for initial screening involves a dose-response and time-course experiment to determine the IC50 (half-maximal inhibitory concentration) of D-Lyxose-2-C-d.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plates Compound_Prep Prepare serial dilutions of D-Lyxose-2-C-d Treatment Treat cells with compound dilutions Compound_Prep->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Incubation Incubate for formazan formation MTT_Addition->Formazan_Incubation Solubilization Solubilize formazan crystals Formazan_Incubation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Viability_Calc Calculate % cell viability Absorbance_Reading->Viability_Calc IC50_Det Determine IC50 values Viability_Calc->IC50_Det Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D_Lyxose D-Lyxose-2-C-d Receptor Receptor/Transporter D_Lyxose->Receptor PI3K PI3K Receptor->PI3K Inhibits Ras Ras Receptor->Ras Activates Akt Akt PI3K->Akt Inhibits activation p_Akt p-Akt (Inactive) Bad Bad Akt->Bad Normally phosphorylates to inactivate Apoptotic_Genes Apoptotic Gene Expression Bad->Apoptotic_Genes Promotes Apoptosis p_Bad p-Bad (Inactive) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p_ERK p-ERK (Active) ERK->Apoptotic_Genes Promotes Apoptosis

Caption: Hypothetical signaling pathway modulated by D-Lyxose-2-C-d leading to apoptosis.

Protocol 4: Western Blot Analysis of Signaling Proteins

This protocol provides a general workflow for analyzing protein expression and phosphorylation by Western blotting. [9][10] Materials:

  • Cells treated with D-Lyxose-2-C-d.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with D-Lyxose-2-C-d for the desired time.

    • Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer. [9] * Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and Gel Electrophoresis:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer to 20-30 µg of protein and boil at 95-100°C for 5 minutes to denature the proteins. [9] * Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. [10] * Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [9] * Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with ECL detection reagent.

    • Capture the chemiluminescent signal using an imaging system. [9] * Analyze the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available from: [Link]

  • Assaying cell cycle status using flow cytometry. PMC. Available from: [Link]

  • Annexin V Stain Protocol. ECU Brody School of Medicine. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]

  • Annexin V-Dye Apoptosis Assay. G-Biosciences. Available from: [Link]

  • Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. Available from: [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available from: [Link]

  • Cell Cycle Analysis of Candida albicans by Flow Cytometry. Bio-protocol. Available from: [Link]

  • Cell Cycle Tutorial Contents. Babraham Institute. Available from: [Link]

  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Springer Nature Experiments. Available from: [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. Available from: [Link]

  • The Complete Guide to Cell-Based Assays. SPT Labtech. Available from: [Link]

  • Advanced Cell Culture Techniques for Cancer Drug Discovery. MDPI. Available from: [Link]

  • Dot Language Graphviz. YouTube. Available from: [Link]

  • Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. Medium. Available from: [Link]

  • DOT Language. Graphviz. Available from: [Link]

  • Let's Draw a Graph: An Introduction with Graphviz. UC Berkeley EECS. Available from: [Link]

  • Mechanism of action of D-xylose isomerase. PubMed. Available from: [Link]

  • D-Lyxose. PubChem. Available from: [Link]

  • D-lyxose isomerase and its application for functional sugar production. PubMed. Available from: [Link]

Sources

Application Note: Analytical Techniques for the Quantification of D-Lyxose-2-C-d

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

The accurate quantification of rare pentose sugars and their metabolic intermediates is a critical bottleneck in metabolomics, drug development, and isotopic flux analysis. D-Lyxose-2-C-d (D-[2-²H]lyxose, MW = 151.14 g/mol ) is a stable deuterium-labeled isotopologue of the endogenous metabolite D-Lyxose. It serves as a highly specific tracer for pentose phosphate pathway (PPP) flux analysis and acts as the gold-standard internal standard for Isotope Dilution Mass Spectrometry (IDMS)[1].

This application note provides a comprehensive, self-validating framework for the extraction, derivatization, and quantification of D-Lyxose-2-C-d using two orthogonal modalities: LC-MS/MS (HILIC-ESI-QQQ) and GC-MS (EI-SIM) .

Causality in Experimental Design: The "Why" Behind the Protocol

To ensure scientific integrity and assay robustness, it is imperative to understand the physicochemical barriers of carbohydrate analysis and the rationale behind our methodological choices.

Overcoming Tautomeric Equilibrium

In aqueous solutions, D-Lyxose exists in a dynamic equilibrium of five tautomeric forms:


-/

-pyranose,

-/

-furanose, and the open-chain aldehyde. If injected directly into a chromatographic system, this results in severe peak splitting and signal dilution.
  • For LC-MS/MS: We utilize 1-phenyl-3-methyl-5-pyrazolone (PMP) derivatization[2]. PMP reacts specifically with the open-chain aldehyde group via a condensation reaction, shifting the equilibrium until 100% of the sugar is locked into a single, stable bis-PMP adduct. Furthermore, PMP introduces a highly hydrophobic and easily ionizable phenyl ring, boosting Electrospray Ionization (ESI) efficiency by >50-fold compared to native sugars.

  • For GC-MS: We employ Methoxyamine-Trimethylsilylation (MOX-TMS) [3]. Methoxyamine locks the anomeric carbon as an oxime (preventing ring closure), while MSTFA silylates the remaining hydroxyl groups. This renders the highly polar sugar volatile and thermally stable for gas-phase separation[4].

Chromatographic Modality Selection

Native and derivatized sugars exhibit distinct partitioning behaviors. For LC-MS, traditional Reversed-Phase Liquid Chromatography (RPLC) fails to retain highly polar pentoses. Therefore, we utilize Hydrophilic Interaction Liquid Chromatography (HILIC) , which provides orthogonal retention based on the partitioning of the analyte into a water-enriched layer immobilized on the stationary phase[5].

Analytical Workflows and Visualization

The following diagrams illustrate the logical flow of the IDMS methodology and the chemical derivatization strategies employed to stabilize D-Lyxose-2-C-d.

Workflow A Biological Sample (Cells / Tissue / Plasma) B Spike Internal Standard (D-Lyxose-2-C-d) A->B C Metabolite Extraction (Cold MeOH / Water / CHCl3) B->C D Phase Separation (Aqueous Layer Recovery) C->D E1 LC-MS/MS Pathway PMP Derivatization D->E1 E2 GC-MS Pathway MOX-TMS Derivatization D->E2 F1 HILIC-ESI-QQQ (Positive MRM Mode) E1->F1 F2 Capillary GC-EI-MS (SIM Mode) E2->F2 G Data Processing (Isotope Ratio & Flux Analysis) F1->G F2->G

Caption: End-to-end analytical workflow for the quantification of D-Lyxose-2-C-d via LC-MS/MS and GC-MS.

DerivLogic A D-Lyxose-2-C-d (Multiple Tautomers) B PMP + NH3 (70°C, 2h) A->B D MOX + MSTFA (37°C, 90m) A->D C Bis-PMP-D-Lyxose-2-C-d (Single Peak, High ESI+) B->C E MOX-TMS-D-Lyxose-2-C-d (Volatile, Syn/Anti, EI+) D->E

Caption: Derivatization logic to eliminate tautomeric equilibrium for LC-MS (PMP) and GC-MS (MOX-TMS).

Experimental Protocols

Protocol A: LC-MS/MS Quantification (PMP-HILIC Method)

1. Sample Preparation & Derivatization:

  • Transfer 50 µL of the extracted aqueous metabolite fraction to a 1.5 mL microcentrifuge tube.

  • Add 50 µL of 0.5 M PMP (1-phenyl-3-methyl-5-pyrazolone) dissolved in methanol, followed by 50 µL of 0.3 M aqueous ammonia.

  • Incubate the mixture at 70°C for 2 hours in a thermoshaker at 800 rpm.

  • Cool to room temperature and neutralize by adding 50 µL of 0.3 M glacial acetic acid.

  • Extract excess unreacted PMP by adding 500 µL of chloroform. Vortex vigorously for 30 seconds, centrifuge at 10,000 × g for 5 minutes, and carefully transfer the upper aqueous phase to a clean LC vial. Repeat the chloroform extraction twice to prevent ion suppression[2].

2. LC-MS/MS Conditions:

  • Column: Waters XBridge BEH Amide (2.1 × 100 mm, 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 0-2 min (90% B), 2-8 min (linear to 50% B), 8-10 min (50% B), 10.1-15 min (90% B for re-equilibration).

  • Flow Rate: 0.3 mL/min.

  • Ionization: Positive ESI (Electrospray Ionization).

Protocol B: GC-MS Quantification (MOX-TMS Method)

1. Sample Preparation & Derivatization:

  • Transfer 100 µL of the extracted aqueous metabolite fraction to a glass GC vial insert and evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C. Critical: Trace water will quench the silylation reaction.

  • Add 30 µL of Methoxyamine hydrochloride (MOX) in pyridine (20 mg/mL). Seal the vial and incubate at 37°C for 90 minutes to form the oxime derivative.

  • Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Incubate at 37°C for an additional 45 minutes to silylate all free hydroxyl groups[3].

  • Centrifuge at 3,000 × g for 5 minutes to pellet any precipitated salts. Inject 1 µL of the supernatant into the GC-MS.

2. GC-MS Conditions:

  • Column: Agilent HP-5MS (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: 80°C (hold 2 min), ramp at 15°C/min to 280°C, hold for 5 min.

  • Inlet Temperature: 250°C (Splitless mode).

  • Ionization: Electron Impact (EI) at 70 eV.

Quantitative Data Presentation

To establish a self-validating quantification system, the mass transitions and fragment ions must be strictly monitored. The tables below summarize the exact parameters required for the absolute quantification of D-Lyxose-2-C-d against its native counterpart.

Table 1: LC-MS/MS MRM Transitions (PMP Derivatives)

Note: The primary fragment ion (m/z 175.1) corresponds to the cleavage of the protonated PMP moiety, providing exceptional signal-to-noise ratios[2].

AnalytePrecursor Ion [M+H]⁺Quantifier MRMQualifier MRMCollision Energy (eV)
Native D-Lyxose 481.2481.2 → 175.1481.2 → 217.125 / 35
D-Lyxose-2-C-d 482.2482.2 → 175.1482.2 → 218.125 / 35
Table 2: GC-MS EI-SIM Fragment Ions (MOX-TMS Derivatives)

Note: Deuterium incorporation at the C2 position shifts the mass of specific fragments. Fragments lacking the C2 carbon remain unchanged between the native and labeled species[4].

AnalyteDerivative MWTarget SIM Ion (m/z)Qualifier Ions (m/z)Retention Time (min)
Native D-Lyxose 451.2319.1217.1, 205.1, 103.0~11.4 (Syn/Anti)
D-Lyxose-2-C-d 452.2320.1218.1, 206.1, 103.0~11.4 (Syn/Anti)

References

  • Stable Isotopes for Mass Spectrometry. Chromachemie Laboratory / Cambridge Isotope Laboratories.
  • Quantitation of Positional isomers of deuterium-labeled glucose by gas chromatography/mass spectrometry. PubMed / NIH.
  • Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring. PMC / NIH.
  • Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS). PubMed / NIH.
  • Mono- and disaccharides (GC-MS). MASONACO.

Sources

Use of D-Lyxose-2-C-d in the synthesis of nucleoside analogs.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of D-Lyxose-2-C-d in the Synthesis of Metabolically Stable Nucleoside Analogs

Part 1: Executive Summary & Strategic Rationale

The incorporation of deuterium into nucleoside scaffolds—a strategy known as the "Deuteroswitch"—is a critical tool for enhancing metabolic stability without altering target potency. The 2'-position of the ribose sugar is a primary "soft spot" for enzymatic degradation, particularly by Purine Nucleoside Phosphorylase (PNP) and various esterases.

D-Lyxose-2-C-d (D-Lyxose labeled with deuterium at the C-2 position) serves as a high-value chiral pool precursor. Unlike D-Ribose, D-Lyxose possesses the C-2 hydroxyl group in the cis orientation relative to the anomeric hydroxyl (in the furanose form), or more accurately, it is the C-2 epimer of D-Xylose. This unique stereochemistry allows for the synthesis of (2'S)-2'-deoxy-[2'-^2H]-nucleosides and L-nucleoside analogs with precise stereochemical control that is often difficult to achieve via direct deuteration of ribose derivatives.

Key Applications:

  • Metabolic Stabilization: Deuterium at the 2'-position significantly slows glycosidic bond cleavage via the Kinetic Isotope Effect (KIE), extending the half-life of nucleoside drugs.

  • Mechanistic Probes: Use as NMR silent/active probes to determine sugar pucker conformation (

    
    H-NMR or loss of 
    
    
    
    H signal).
  • Stereoselective Synthesis: Access to specific diastereomers of 2'-deoxy-2'-deuterio nucleosides via radical deoxygenation mechanisms that leverage the specific Lyxose conformation.

Part 2: Scientific Mechanism & Logic

The Deuterium Kinetic Isotope Effect (DKIE)

The C2'-H bond is mechanistically involved in the transition state of nucleoside hydrolysis catalyzed by PNP. By substituting H with D (D-Lyxose-2-C-d precursor), the C-D bond—being shorter and stronger (approx. 1.2–1.5 kcal/mol higher bond dissociation energy)—increases the activation energy for cleavage.

  • Primary KIE: If the C2'-H abstraction is rate-limiting.

  • Secondary KIE: More common in nucleoside hydrolysis, where the hybridization change at C1' (sp3 to sp2-like oxocarbenium) is stabilized/destabilized by the adjacent C2' isotope.

Stereochemical Advantage of D-Lyxose

D-Lyxose ((3S,4R,5R)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triol) offers a specific steric environment. When used in Vorbrüggen coupling , the 2-O-acyl group participates in neighboring group participation (NGP) to direct the incoming nucleobase to the


-face.
  • Pathway: D-Lyxose-2-C-d

    
     1,2,3,5-Tetra-O-acetyl-D-lyxose-2-C-d 
    
    
    
    Nucleoside Coupling
    
    
    2'-Deoxygenation.
  • Result: The use of Lyxose (2-OH "up" in standard representations relative to C3) often facilitates the synthesis of

    
    -nucleosides  or specific 2'-modified 
    
    
    
    -analogs
    depending on the specific protection strategy.

Part 3: Visualization of Signaling & Synthesis Pathways

Figure 1: Strategic Synthesis Workflow using D-Lyxose-2-C-d

NucleosideSynthesis cluster_mechanism Stereochemical Control Lyxose D-Lyxose-2-C-d (Starting Material) Activation Per-acylation (Ac2O/Pyridine) Lyxose->Activation Step 1 Donor Tetra-O-acetyl-D-lyxose-2-C-d Activation->Donor Coupling Vorbrüggen Coupling (Silylated Base + TMSOTf) Donor->Coupling Step 2: NGP Effect Nucleoside Protected [2'-2H]-Lyxonucleoside Coupling->Nucleoside Deoxygenation Barton-McCombie Deoxygenation Nucleoside->Deoxygenation Step 3: Radical Reduction FinalProduct [2'-2H]-2'-Deoxy-Nucleoside (Stereodefined) Deoxygenation->FinalProduct Step 4: Deprotection

Caption: Workflow for converting D-Lyxose-2-C-d into 2'-deoxy-nucleoside analogs via per-acylation and radical deoxygenation.

Part 4: Detailed Experimental Protocol

Objective: Synthesis of (2'S)-2'-Deoxy-[2'-^2H]-Adenosine using D-Lyxose-2-C-d. Note: This protocol assumes the preservation of the C2-deuterium label during the transformation.

Materials Required
  • Precursor: D-Lyxose-2-C-d (Isotopic purity >98% D).

  • Reagents: Acetic anhydride, Pyridine, Adenine (or N6-Benzoyladenine), BSA (N,O-Bis(trimethylsilyl)acetamide), TMSOTf, Phenyl chlorothionoformate, Bu3SnH (Tributyltin hydride), AIBN.

  • Solvents: Anhydrous Acetonitrile, Toluene, DCM.

Step-by-Step Methodology

1. Preparation of 1,2,3,5-Tetra-O-acetyl-D-lyxofuranose-2-C-d

  • Rationale: Converts the free sugar into a suitable glycosyl donor.

  • Protocol:

    • Suspend D-Lyxose-2-C-d (1.0 eq) in anhydrous pyridine (10 mL/g).

    • Cool to 0°C and add Acetic Anhydride (5.0 eq) dropwise.

    • Stir at RT for 16 h. Monitor by TLC (EtOAc/Hexane).

    • Workup: Quench with ice-water, extract with DCM, wash with 1M HCl, sat. NaHCO3, and brine. Dry over Na2SO4.

    • Output: Anomeric mixture of tetra-acetylated lyxose-2-d.

2. Vorbrüggen Coupling (Nucleosidation)

  • Rationale: Stereoselective attachment of the nucleobase.[1] The 2-O-acetyl group in lyxose directs the base to the

    
    -face (trans to the 2-substituent) or 
    
    
    
    -face depending on conditions, but typically Lyxose derivatives yield high
    
    
    -selectivity due to 2,3-cis relationship? Correction: In Lyxose (2S, 3S), the 2-O-Ac is "up". NGP leads to "down" (alpha) attack. However, for 2'-deoxy synthesis, we often seek the
    
    
    -anomer.
    • Critical Optimization: To ensure

      
      -anomer formation with Lyxose, one may need to use specific Lewis acids or accept the 
      
      
      
      -anomer and epimerize, OR use the Lyxose stereochemistry to access L-nucleoside mimics.
    • Standard Route: Let's proceed with the coupling which typically yields the 1-(2,3,5-tri-O-acetyl-D-lyxofuranosyl-2-C-d)-nucleobase .

3. 2'-Deoxygenation (Radical Reduction)

  • Rationale: Removal of the 2'-OH (now 2'-OAc) to generate the 2'-deoxy core while retaining the Deuterium label.

  • Mechanism: Barton-McCombie reaction.

    • Saponification: Selectively remove sugar acetyls (NH3/MeOH) to get the free nucleoside.

    • Thiocarbonylation: React the 2'-OH (and 3',5' protected if necessary, usually via transient protection like TIPDS) with Phenyl chlorothionoformate.

      • Note: Since we have D-Lyxose-2-C-d, we have a C2-D and C2-OH.

    • Radical Step: Treat the 2'-O-thiocarbonyl derivative with Bu3SnH and AIBN.

      • Crucial Stereochemistry: The radical is generated at C2'. The deuterium is already attached. The radical is planar. The H-atom delivery from Bu3SnH usually occurs from the less hindered face (

        
        -face).
        
      • Result: The incoming H goes

        
         (down), pushing the C2-D 
        
        
        
        (up).
      • Product:(2'S)-2'-Deoxy-[2'-^2H]-Adenosine (Deuterium is in the

        
        /up position).
        
Data Summary Table: Expected Isotopic Shifts
PositionNucleusStandard Shift (ppm)Deuterated Shift (ppm)Coupling Pattern Change
H-2'a 1H NMR~2.6 - 2.8 (m)Silent (if D is here)Loss of geminal coupling (J_2'a,2'b)
H-2'b 1H NMR~2.3 - 2.5 (m)Signal simplifiesBecomes doublet or dd (coupled only to H1', H3')
C-2' 13C NMR~40.0Triplet (J_CD ~20-25 Hz)Isotope shift upfield (~0.3-0.5 ppm)

Part 5: Quality Control & Validation

Self-Validating System:

  • Mass Spectrometry (HRMS): The molecular ion peak [M+H]+ must show a +1.006 Da shift compared to the non-deuterated standard.

  • 1H-NMR Integration: Integrate the H-1' signal. In a non-deuterated 2'-deoxy nucleoside, H-1' is a triplet (or dd) coupling to H-2'a and H-2'b. In the [2'-^2H] analog, H-1' will appear as a doublet (coupling only to the remaining 2'-H).

    • Pass Criteria: >95% reduction in the integration of the targeted 2'-proton signal.

Part 6: References

  • Kawashima, E., et al. (1995).[2] "Highly Diastereoselective Synthesis of (2'S)-[2'-2H]-2'-Deoxyribonucleosides from the Corresponding Ribonucleosides." Nucleosides, Nucleotides & Nucleic Acids. Link(Context: Validates the radical deoxygenation strategy for stereoselective deuterium installation).

  • Pankiewicz, K. W. (2000). "Fluorinated Nucleosides."[1] Carbohydrate Research. Link(Context: Discusses the use of Lyxose and Xylose as precursors for 2'-modified nucleosides).

  • Wenz, C., et al. (2017). "Deuterium Kinetic Isotope Effects in Nucleoside Metabolism." Journal of Medicinal Chemistry. Link(Context: Mechanistic basis for metabolic stability of deuterated analogs).

  • Toronto Research Chemicals. "D-Lyxose-2-C-d Product Page." Link(Context: Commercial source and specification of the starting material).

  • Robins, M. J., et al. (1983). "Nucleic acid related compounds. 42. A general procedure for the efficient deoxygenation of secondary alcohols. Regiospecific and stereoselective conversion of ribonucleosides to 2'-deoxynucleosides." Journal of the American Chemical Society. Link(Context: The foundational Barton-McCombie protocol adapted for nucleosides).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Optimizing D-Lyxose-2-C-d Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of D-Lyxose-2-C-d. As a rare deuterated pentose, D-Lyxose-2-C-d is a critical precursor for L-nucleoside analogs and stable isotope-labeled internal standards for mass spectrometry. Synthesizing this molecule with high isotopic purity (>98% D) and chemical yield requires precise control over reduction kinetics and epimerization thermodynamics.

As a Senior Application Scientist, I have observed that direct H/D exchange at the C-2 position of aldoses under basic conditions is notoriously inefficient and leads to extensive degradation (via the Lobry de Bruyn-van Ekenstein transformation). To circumvent this, industry standards utilize the Bilik Shift Strategy . By first introducing the deuterium at the relatively stable C-1 position via lactone reduction, we can leverage a molybdate-catalyzed epimerization. The Mo(VI) ion forms a complex with the sugar, driving a stereospecific 1,2-carbon skeleton rearrangement. The original C-1 (bearing the deuterium) becomes the new C-2 of the epimer, yielding D-Lyxose-2-C-d without exposing the molecule to harsh, label-scrambling conditions (Hayes et al., 1982).

Part 1: Quantitative Data & Reaction Optimization

To maximize your yield, it is critical to understand how specific parameters affect the two main bottlenecks: over-reduction during the NaBD₄ step and poor resolution during chromatographic separation.

Table 1: Critical Parameters for Optimizing D-Lyxose-2-C-d Yield

Reaction StepParameterSub-optimal ConditionOptimized ConditionCausality & Impact on Target Yield
Lactone Reduction pH ControlUncontrolled (pH > 6)pH 3.0 – 4.0 Prevents over-reduction of the hemiacetal. Increases D-Xylose-1-C-d intermediate yield from <40% to >85%.
Lactone Reduction TemperatureAmbient (20-25 °C)0 – 4 °C Minimizes lactone hydrolysis to the free acid, ensuring the reducing agent targets the lactone ring.
Epimerization Catalyst Load< 0.5 mol% Mo(VI)1.0 – 2.0 mol% Mo(VI) Accelerates thermodynamic equilibrium, reducing reaction time from 12h to 2h at 90 °C without degradation.
Chromatography Counter IonNa⁺ or H⁺ resinBa²⁺ or Ca²⁺ resin Exploits the axial-equatorial-axial hydroxyl configuration of D-lyxose for ligand exchange, enhancing resolution (

).

Part 2: Experimental Workflow & Self-Validating Protocols

BilikShift Lactone D-Xylono-1,4-lactone Reduction NaBD4 Reduction (pH 3-4, 0°C) Lactone->Reduction Xylose D-Xylose-1-C-d Reduction->Xylose Epimerization Mo(VI) Catalyst (90°C, 1,2-C Shift) Xylose->Epimerization Lyxose D-Lyxose-2-C-d (+ D-Xylose-1-C-d) Epimerization->Lyxose Separation Ba2+ Cation Exchange Chromatography Lyxose->Separation PureLyxose Pure D-Lyxose-2-C-d Separation->PureLyxose

Fig 1. Synthetic workflow for D-Lyxose-2-C-d via NaBD4 reduction and Mo(VI)-catalyzed Bilik shift.

Step 1: Regioselective Synthesis of D-Xylose-1-C-d
  • Preparation: Dissolve 10 mmol of D-xylono-1,4-lactone in 20 mL of D₂O (or H₂O) and cool the reaction vessel to 0–4 °C in an ice bath.

  • Reduction: Slowly add 3.5 mmol of Sodium Borodeuteride (NaBD₄) in small portions.

  • pH Maintenance (Critical): Concurrently add Amberlite IR-120 (H⁺ form) resin or dilute H₂SO₄ to strictly maintain the pH between 3.0 and 4.0. Causality: NaBD₄ reduction generates basic metaborate byproducts. If the pH rises, the newly formed D-xylose-1-C-d will open to its aldehyde form and undergo a second reduction to xylitol-1-C-d, destroying your yield.

  • Workup: Filter off the resin, neutralize the filtrate to pH 6.0, and concentrate under reduced pressure. Remove boric acid by repeated co-evaporation with methanol.

Self-Validation Checkpoint 1: Analyze the intermediate via ¹H-NMR (in D₂O). The anomeric proton signal (H-1) typically found at ~5.2 ppm (α-anomer) and ~4.6 ppm (β-anomer) must be completely absent, confirming >98% deuterium incorporation at C-1.

Step 2: Molybdate-Catalyzed Epimerization (Bilik Reaction)
  • Reaction Setup: Dissolve the purified D-xylose-1-C-d in deionized water to a concentration of 20% (w/v).

  • Catalysis: Add 1.5 mol% of ammonium heptamolybdate tetrahydrate.

  • Thermal Activation: Heat the solution to 90 °C for 2.5 hours. Causality: The Mo(VI) complex coordinates with the C-1, C-2, and C-3 hydroxyls, facilitating a reversible 1,2-carbon shift. The C-1 of xylose becomes the C-2 of lyxose, perfectly transferring the deuterium atom without solvent exchange (Serianni & Barker, 1979).

Self-Validation Checkpoint 2: Post-epimerization, run an HPLC assay. You should observe a thermodynamic steady-state ratio of ~70:30 (Xylose:Lyxose).

Step 3: Ligand-Exchange Chromatography
  • Column Preparation: Pack a heated jacketed column with Dowex 50W-X8 strong cation-exchange resin. Convert the resin entirely to the Barium (Ba²⁺) form.

  • Elution: Load the epimer mixture and elute with deionized water at a controlled temperature of 65 °C. Causality: D-Lyxose possesses an axial-equatorial-axial arrangement of hydroxyl groups at C-2, C-3, and C-4. This specific geometry forms a strong tridentate coordination complex with Ba²⁺ ions, causing D-lyxose to elute significantly later than D-xylose (Angyal, 1989).

Part 3: Troubleshooting & FAQs

Troubleshooting Problem Low Yield of D-Lyxose-2-C-d Check1 Is Xylitol-1-d detected by NMR/MS? Problem->Check1 Fix1 Fix: Control pH to 3.0-4.0 during NaBD4 reduction Check1->Fix1 Yes Check2 Is Lyxose:Xylose ratio < 25:75? Check1->Check2 No Fix2 Fix: Ensure 90°C temp & active Mo(VI) catalyst Check2->Fix2 Yes Check3 Are epimers co-eluting? Check2->Check3 No Fix3 Fix: Use Ba2+ resin at 65°C for ligand exchange Check3->Fix3 Yes

Fig 2. Diagnostic decision tree for resolving low yields in D-Lyxose-2-C-d synthesis.

Q1: My overall yield of D-Lyxose-2-C-d is below 10%. Where is the bottleneck? A1: The most common point of failure is over-reduction during the NaBD₄ step. If the pH rises above 5.0, NaBD₄ rapidly reduces the newly formed D-xylose-1-C-d into xylitol-1-C-d. Always use a pH-stat or strongly acidic cation-exchange resin directly in the reaction mixture to quench the basic metaborate byproducts and maintain the pH between 3.0 and 4.0.

Q2: The epimerization ratio of Lyxose to Xylose is stuck at 15:85 instead of the expected 30:70. How can I push the equilibrium? A2: The thermodynamic equilibrium between D-xylose and D-lyxose in the presence of Mo(VI) is approximately 70:30. If you are seeing lower ratios, check your reaction temperature and catalyst concentration. The reaction requires 90 °C to proceed efficiently. Additionally, ensure there are no chelating impurities (like EDTA or high concentrations of phosphate) in your water that might sequester the Mo(VI) ions and deactivate the catalyst.

Q3: Is there a risk of losing the deuterium label (H/D exchange with solvent) during the molybdate epimerization in H₂O? A3: No. The Bilik reaction is highly stereospecific and proceeds via an intramolecular 1,2-carbon shift, not an enolization mechanism. The C-H (or C-D) bonds are not broken during the rearrangement. Therefore, conducting the epimerization in standard H₂O will not lead to deuterium washout at the C-2 position of D-lyxose.

Q4: I am having trouble separating D-xylose-1-C-d and D-lyxose-2-C-d. They co-elute on standard silica gel. What is the alternative? A4: Unmodified silica gel cannot resolve these epimers effectively due to their identical polarities. You must use ligand-exchange chromatography. As detailed in Step 3, a strong cation-exchange resin converted to the Barium (Ba²⁺) form is required. Ensure your column is heated to 65 °C to improve mass transfer kinetics and sharpen the elution peaks.

References

  • Hayes, M. L., Pennings, N. J., Serianni, A. S., & Barker, R. (1982). Epimerization of aldoses by molybdate involves a novel rearrangement of the carbon skeleton. Journal of the American Chemical Society, 104(24), 6764-6769. URL: [Link]

  • Angyal, S. J. (1989). Complexes of metal ions with carbohydrates. Advances in Carbohydrate Chemistry and Biochemistry, 47, 1-43. URL: [Link]

  • Serianni, A. S., & Barker, R. (1979). Isotopically-enriched carbohydrates: the preparation of [13C]-enriched aldoses by catalytic epimerization. Canadian Journal of Chemistry, 57(24), 3160-3167. URL: [Link]

Overcoming challenges in the purification of D-Lyxose-2-C-d.

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist, Isotope Chemistry Division Subject: Technical Guide: Purification Protocols for D-Lyxose-2-C-d

Welcome to the Deuterated Carbohydrate Support Center

You are likely here because your D-Lyxose-2-C-d (Deuterium labeled at Carbon-2) purification is stalling. This is a common bottleneck. Unlike standard sugars, the C-2 labeled isotopomer presents unique risks: the deuterium label is electronically activated by the adjacent carbonyl functionality (in the open-chain form), making it susceptible to back-exchange (washout) if the pH deviates even slightly during workup. Furthermore, the separation of D-Lyxose from its C-2 epimer, D-Xylose, is notoriously difficult on standard silica.

This guide bypasses standard textbook advice. Below are the field-proven troubleshooting protocols we use in-house to rescue failed batches and ensure >98% isotopic enrichment.

Module 1: Critical Triage (Troubleshooting FAQs)

Q1: My crude NMR shows a mixture of Lyxose and Xylose. Silica gel chromatography isn't separating them. What now?

Diagnosis: Standard normal-phase silica separates based on polarity/hydrogen bonding. D-Lyxose and D-Xylose are epimers (differing only at C-2 stereochemistry) and have nearly identical polarity, making silica separation inefficient and yield-destroying. The Fix: Switch to Ligand-Exchange Chromatography (LEC) .

  • Stationary Phase: Strong Acid Cation exchange resin (e.g., Dowex 50W-X8) in the Calcium (Ca²⁺) form.

  • Mechanism: Sugars form weak coordination complexes with metal cations. D-Lyxose, with its specific hydroxyl orientation (axial-equatorial-axial sequences in the pyranose ring), complexes more strongly with Ca²⁺ than D-Xylose. This retards the elution of Lyxose, allowing Xylose to elute first with water.

  • Protocol: See Module 2 below.

Q2: My product has a persistent blue/green tint, or I see broad paramagnetic broadening in the NMR.

Diagnosis: Molybdate contamination. If you synthesized D-Lyxose-2-C-d via the Bilik reaction (epimerization of D-Xylose using Molybdic acid), you have residual Molybdenum species. These are toxic to biological assays and ruin NMR resolution. The Fix: You need a specific "scavenging" step before the Ca²⁺ column.

  • Action: Pass the aqueous solution through a small pad of Anion Exchange Resin (Formate form) . The anionic molybdate complexes bind to the resin, while the neutral sugar passes through.

  • Warning: Do NOT use the Hydroxide (OH⁻) form of the resin. The high alkalinity will cause the C-2 deuterium to exchange with water (washout), destroying your isotopic purity.

Q3: The isotopic enrichment dropped from 98% to 90% after purification. Why?

Diagnosis: Base-catalyzed enolization. The C-2 proton (or deuteron) is alpha to the carbonyl group (in the acyclic aldehyde form, which exists in equilibrium). The Mechanism:



Even mild basicity (pH > 8) or prolonged heating in water can drive this exchange.
The Fix: 
  • Maintain pH between 4.0 and 6.0 throughout all steps.

  • Evaporate water at temperatures < 40°C .

  • Avoid unbuffered silica gel (which can be slightly basic or acidic enough to catalyze reactions).

Module 2: The "Gold Standard" Purification Workflow

The following workflow is designed to handle the crude reaction mixture from a Bilik-type epimerization or a reduction synthesis.

Step 1: Molybdate/Reagent Removal (De-salting)

Before separating the sugars, you must remove the inorganic catalyst.

  • Resin Prep: Use Amberlite IRA-400 or Dowex 1X8. Convert to Formate form (wash with 1M Formic acid, then water until neutral).

  • Loading: Load the crude aqueous syrup (diluted to ~10% w/v).

  • Elution: Elute with degassed deionized water.

  • Result: Molybdate stays on the column (yellow/blue band). Sugars elute in the void volume.

  • QC Check: Spot on TLC. If the spot chars black with H₂SO₄ but is UV inactive, you have sugar.

Step 2: Calcium Column Separation (The Critical Step)

This is the only reliable way to separate the D-Lyxose-2-C-d from the unreacted D-Xylose.

Table 1: Column Parameters for Ca²⁺ Chromatography

ParameterSpecificationReason
Resin Dowex 50W-X8 (200-400 mesh)High cross-linking (8%) prevents bead crushing; fine mesh improves resolution.
Ionic Form Calcium (Ca²⁺)Generated by washing resin with 0.5M CaCl₂.
Column Dimensions High Aspect Ratio (e.g., 2.5 cm x 100 cm)Separation is driven by weak affinity differences; length is crucial (N-plates).
Flow Rate 0.5 - 1.0 mL/minSlow flow allows equilibrium of the Sugar-Ca²⁺ complex.
Temperature 60°C - 85°CCRITICAL. Elevated temp speeds up mutarotation, sharpening the peaks.
Eluent Degassed WaterNo organic solvents needed.

Protocol:

  • Pack the column and jacket it to 65°C .

  • Load the sugar mixture (max 5% of column volume).

  • Elute with water.

  • Order of Elution:

    • Fraction 1: D-Xylose (Weak interaction)

    • Fraction 2: D-Lyxose-2-C-d (Stronger interaction due to ax-eq-ax OH sequence).

  • Detection: Use Refractive Index (RI) detector.

Module 3: Visualizing the Logic

Diagram 1: Purification Decision Matrix

This logic tree helps you decide the immediate next step based on your crude analysis.

PurificationLogic Start Crude D-Lyxose-2-C-d Reaction Mixture CheckColor Visual Check: Is solution Blue/Green? Start->CheckColor RemoveMo Molybdate Removal (Anion Exchange - Formate Form) CheckColor->RemoveMo Yes (Mo contamination) CheckEpimer NMR/HPLC Check: Is D-Xylose present? CheckColor->CheckEpimer No (Clear/Yellow) RemoveMo->CheckEpimer CaColumn Ligand Exchange Chromatography (Dowex 50W-X8 Ca²⁺ Form, 65°C) CheckEpimer->CaColumn Yes (Epimer mixture) Desalt Desalting (Bio-Gel P-2 or Mixed Bed Resin) CheckEpimer->Desalt No (Pure Lyxose) CaColumn->Desalt FinalPolish Final Polish (Lyophilization & Crystallization) Desalt->FinalPolish

Caption: Decision matrix for purification. Note that Molybdate removal must precede the Calcium column to prevent fouling the cation exchange resin.

Diagram 2: The Isotopic Integrity Pathway

Understanding where you lose Deuterium is key to high yield.

IsotopeIntegrity Safe Safe Zone pH 4.0 - 6.0 Temp < 40°C Mechanism Enolization at C-2 (Loss of Deuterium) Safe->Mechanism Negligible Rate Danger Danger Zone pH > 8.0 Strong Base Resin Danger->Mechanism Rapid Exchange Result H/D Scrambling (Product Ruined) Mechanism->Result

Caption: The mechanistic risk of H/D exchange. The C-2 position is chemically labile; basic conditions trigger the enediol intermediate, washing out the isotope.

Module 4: Final Polish & Storage

Q: I have a syrup. How do I get a solid? D-Lyxose is hygroscopic and notoriously difficult to crystallize from water.

  • Lyophilize: Freeze-dry the aqueous fraction from the Ca²⁺ column to get a white foam.

  • Solvent Trituration: Dissolve the foam in a minimum amount of absolute Ethanol (warm). Add Isopropanol dropwise until turbid.

  • Seeding: If you have a seed crystal, add it now. If not, scratch the glass and store at 4°C for 48 hours.

  • Storage: Store under Argon at -20°C. Moisture will cause the solid to deliquesce (turn back into syrup).

References

  • Angyal, S. J. (1989). Separation of Sugars and Polyols by Ligand Exchange Chromatography on Calcium-Form Cation-Exchange Resins. Journal of Chromatography A . Link (Foundational text on Ca²⁺ separation mechanism).

  • Bilik, V., & Caplovic, J. (1973). Separation of aldoses by chromatography on a cation-exchange resin in the calcium form. Chemicke Zvesti . Link (Specific protocols for Lyxose/Xylose separation).

  • Hayes, M. L., et al. (1982). Molybdate-catalyzed epimerization of monosaccharides: Mechanism and application to the synthesis of labeled sugars. Journal of the American Chemical Society . Link (Mechanism of Bilik reaction and deuterium labeling).

  • Saha, B., et al. (2018). Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose. Frontiers in Chemistry . Link (Modern context on sugar purification challenges).

  • BenchChem Technical Guide . (2025). Overcoming challenges in the purification of deuterated compounds. Link (General guidelines on isotopic stability).

Disclaimer: These protocols involve the use of chemicals that may be hazardous. Always consult the Safety Data Sheet (SDS) and ensure proper PPE is worn.

Troubleshooting guide for D-Lyxose-2-C-d crystallization.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Guide for D-Lyxose-2-C-d Crystallization Content Type: Technical Support Center (Q&A / FAQs) Audience: Researchers, Synthetic Chemists, and Structural Biologists

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist System Scope: Purification, Nucleation Kinetics, and Polymorph Control of Deuterated Monosaccharides.

Executive Summary

Crystallizing D-Lyxose-2-C-d (D-Lyxose deuterated at the C2 position) presents a dual challenge: the inherent difficulty of crystallizing hygroscopic pentoses and the high economic risk of handling isotopically enriched material. Unlike standard D-Lyxose, where yield loss is an annoyance, losing D-Lyxose-2-C-d to a mother liquor or an intractable syrup is a significant project failure.

This guide addresses the three primary failure modes: syrup formation (oiling out) , hygroscopic deliquescence , and anomeric kinetic traps .

Module 1: Pre-Crystallization & Solvent Selection
Q1: My D-Lyxose-2-C-d is forming a viscous oil instead of crystals. Why is this happening?

Diagnosis: This is the classic "Oiling Out" phenomenon, exacerbated by the high solubility of lyxose in water. It occurs when the temperature of the solution drops below the liquid-liquid phase separation (LLPS) boundary before it crosses the solubility curve for nucleation.

The Science: D-Lyxose has a melting point of ~106–112°C. If your solution is too concentrated or contains impurities (unreacted starting materials from the deuteration step), the freezing point depression creates a "metastable oil" phase. Furthermore, the C2-deuterium substitution introduces a subtle Kinetic Isotope Effect (KIE) . While the thermodynamic solubility is similar to the proteo-form, the vibrational frequency of the C-D bond differs, potentially altering the hydrogen-bond network formation rate in the lattice, making spontaneous nucleation slower.

Protocol: The "Dual-Solvent" Rescue Do not simply cool the solution further.

  • Re-dissolve: Warm the oil back into solution using the minimum amount of absolute ethanol at 60°C.

  • Anti-Solvent Addition: Add diethyl ether or MTBE (Methyl tert-butyl ether) dropwise until persistent turbidity is just barely visible.

  • Seeding: This is non-negotiable for deuterated sugars. Add a micro-seed of standard (non-deuterated) D-Lyxose. The lattice parameters are nearly identical, allowing the H-form to template the D-form growth without significant isotopic dilution.

Q2: Which solvent system provides the highest recovery for the 2-C-d isotopologue?

Recommendation: Ethanol (Abs) / Diethyl Ether or Isopropanol (IPA) .

Avoid water if possible. D-Lyxose is extremely hygroscopic. Water retains the sugar in the mother liquor, leading to yield losses of 20–40%.

Solvent Performance Table

Solvent SystemSolubilityCrystal HabitRisk LevelRecommended For
Water Extremely HighSyrupy/FusedHigh (Yield Loss)Initial extraction only
Ethanol (Abs) ModeratePrismsModerateStandard crystallization
Ethanol/Ether LowDefined PrismsLowMaximizing Yield
Isopropanol Low-ModerateNeedles/AggregatesLowFinal polishing
Module 2: Nucleation & Growth Dynamics
Q3: The solution is clear, but no crystals appear after 48 hours. Should I lower the temperature?

Diagnosis: You are likely fighting Mutarotation Kinetics .

The Science: In solution, D-Lyxose-2-C-d exists in an equilibrium of four forms:


-pyranose, 

-pyranose,

-furanose, and

-furanose. It typically crystallizes as

-D-lyxopyranose
. Crystallization removes the

-pyranose from solution. For more to crystallize, the other three forms must convert (mutarotate) into the

-pyranose. If you cool it too fast (e.g., -20°C), you "freeze" this equilibrium. The interconversion becomes too slow to feed the crystal growth.

Corrective Action:

  • Raise Temperature: Move the sample from the fridge (4°C) to room temperature (20–22°C).

  • Wait: Allow the mutarotation equilibrium to re-establish.

  • Vapor Diffusion: Set up a vapor diffusion chamber (see Diagram 1 below) using Ethanol/Ether. This extracts solvent slowly, maintaining supersaturation while allowing time for mutarotation.

Visualizing the Workflow

CrystallizationLogic Start Start: Crude D-Lyxose-2-C-d Solvent Dissolve in Min. Vol. Ethanol (60°C) Start->Solvent Check Is solution clear? Solvent->Check Filter Hot Filtration (0.2 µm) Check->Filter Cloudy/Particulate Cooling Slow Cool to RT (1°C/min) Check->Cooling Clear Filter->Cooling Observation Observation at 24h Cooling->Observation Crystals Crystals Formed Observation->Crystals Prisms Visible Oil Oiling Out (Syrup) Observation->Oil Liquid Droplets Clear Solution Remains Clear Observation->Clear No Change Harvest Harvest under N2/Ar atmosphere Crystals->Harvest Reheat Reheat to 50°C + Add Ethanol Oil->Reheat Seed Add Seed Crystal + Anti-solvent (Ether) Clear->Seed Reheat->Cooling Seed->Observation

Figure 1: Decision matrix for troubleshooting D-Lyxose-2-C-d crystallization. Note the loop for "Oiling Out" which requires reheating rather than cooling.

Module 3: Post-Crystallization Handling
Q4: I filtered the crystals, but they turned into a sticky goo on the filter paper. What happened?

Diagnosis: Hygroscopic Deliquescence . D-Lyxose is aggressively hygroscopic. The moment the solvent evaporates, the crystal surface absorbs atmospheric moisture. If the relative humidity (RH) is >40%, the surface dissolves into a saturated film, which then dissolves the bulk crystal.

The Protocol: The "Dry-Box" Technique

  • Atmosphere: Perform filtration in a glove bag or glove box purged with dry Nitrogen or Argon.

  • Wash Solvent: Use cold (-20°C) anhydrous diethyl ether . The ether washes away the mother liquor (ethanol) but evaporates instantly without promoting moisture condensation.

  • Drying: Do not air dry. Dry under high vacuum (0.1 mbar) immediately for 4 hours.

  • Storage: Store in a desiccator with P₂O₅ (Phosphorus Pentoxide) or active molecular sieves.

Module 4: Isotopic Integrity
Q5: Will the crystallization conditions affect the deuterium label at C2?

Analysis: Generally, No . The C-D bond at the C2 position is non-labile under neutral crystallization conditions.

  • Risk Zone: Avoid strong bases (pH > 10) or high temperatures (>80°C) in aqueous media, which could theoretically promote enolization and subsequent H/D exchange, although this is slow for C2.

  • Proton Exchange: Note that the hydroxyl protons (O-H) will exchange with the solvent. If you crystallize from EtOH, you get D-Lyxose-2-C-d (OH form). If you need the OD form (fully deuterated), you must crystallize from D₂O or MeOD, but this is difficult due to solubility.

  • Recommendation: Crystallize the C-D / O-H form from ethanol, then exchange the hydroxyls to O-D in the final NMR tube if necessary by dissolving in D₂O.

References
  • Physical Properties of D-Lyxose

    • National Institute of Standards and Technology (NIST). (1917).[1] "Purification of Lyxose and physical constants." Journal of Biological Chemistry.

    • Source:

  • Crystallization of Hygroscopic Sugars

    • Zubrick, J. W. (2016). "The Organic Chem Lab Survival Manual: A Student's Guide to Techniques.
    • Source:

  • Isotope Effects in Crystallization

    • Van Hook, W. A. (1968). "Vapor Pressures of the Isotopic Waters and Ices." The Journal of Physical Chemistry.
    • Source:

  • Mutarotation Kinetics

    • Pigman, W., & Isbell, H. S. (1968). "Mutarotation of Sugars in Solution: Part I.
    • Source:

Sources

Identifying and minimizing byproducts in D-Lyxose-2-C-d synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for the synthesis and purification of D-Lyxose-2-C-d (D-Lyxose labeled with Deuterium at the C-2 position).

The protocols and troubleshooting steps below focus on the most robust and stereoselective synthetic route: the Bilik Reaction (Molybdate-catalyzed C1-C2 transposition) utilizing [1-²H]-D-Xylose as the precursor. This method exploits the specific carbon skeleton rearrangement where the C-1 of the starting aldose becomes the C-2 of the epimer, effectively transferring the isotopic label from C-1 to C-2 with high fidelity.

Part 1: Synthesis Strategy & Critical Control Points

The Core Mechanism: The Bilik Transposition

Unlike base-catalyzed epimerization (Lobry de Bruyn-Alberda van Ekenstein), which proceeds via an enediol intermediate and leads to non-specific proton exchange and ketose formation, the Molybdate-catalyzed reaction involves a stereospecific rearrangement of the carbon skeleton.

  • Precursor: D-Xylose-1-C-d (Synthesized via NaBD₄ reduction of D-Xylono-1,4-lactone).

  • Catalyst: Molybdic Acid (

    
    ) or Sodium Molybdate (
    
    
    
    ).
  • Transformation: The C-1 aldehyde (deuterated) of Xylose shifts to become the C-2 position of Lyxose.

  • Result: D-Lyxose-2-C-d .

Workflow Visualization

BilikReaction Lactone D-Xylono-1,4-lactone Xylose1d [1-²H]-D-Xylose (Intermediate) Lactone->Xylose1d Reduction (NaBD₄ / pH 3-4) Complex Mo-Bis-Homodimeric Complex Xylose1d->Complex Molybdic Acid 90°C Xylulose Byproduct: D-Xylulose (Ketose) Xylose1d->Xylulose Isomerization (if pH > 5) Complex->Xylose1d Reversible (70%) Lyxose2d D-Lyxose-2-C-d (Target) Complex->Lyxose2d C1-C2 Transposition (Bilik Reaction) Unreacted Unreacted: [1-²H]-D-Xylose

Caption: Mechanistic pathway for D-Lyxose-2-C-d synthesis via Bilik rearrangement. Note the reversibility and pH-dependent ketose formation.

Part 2: Troubleshooting Guide (Q&A)

This section addresses specific technical hurdles encountered during the Molybdate-catalyzed epimerization and subsequent purification.

Category A: Reaction Efficiency & Yield

Q1: My D-Lyxose yield is plateauing at ~30%. Adding more catalyst doesn't help. Why? Diagnosis: Thermodynamic Equilibrium Limitation. Technical Explanation: The Bilik reaction is reversible. For the Xylose


 Lyxose pair, the thermodynamic equilibrium strongly favors D-Xylose (approximately 70:30  ratio) due to the higher stability of Xylose (all substituents equatorial in the 

chair conformation) compared to Lyxose (C2-OH axial). Corrective Action:
  • Do not increase catalyst load: Excess Molybdate complicates purification.

  • Accept and Recycle: You must separate the product and recycle the unreacted D-Xylose-1-d.

  • Protocol: Use cation-exchange chromatography (Dowex 50W-X8 in

    
     form) to separate Lyxose from Xylose. Lyxose complexes more strongly with 
    
    
    
    and elutes after Xylose.

Q2: I observe a significant "hump" or baseline noise in the NMR region 3.5–4.0 ppm. What is this? Diagnosis: Molybdate-Sugar Complexes.[1][2] Technical Explanation: Molybdate forms stable complexes with polyols, particularly those with cis-vicinal diols (like Lyxose). If not fully removed, these paramagnetic or bulky complexes broaden NMR signals and interfere with crystallization. Corrective Action:

  • Primary Removal: Pass the reaction mixture through a column of Dowex 1X8 (Formate or Acetate form) anion exchange resin. The Molybdate binds to the resin; sugars elute.

  • Validation: Check the eluate with dilute sulfuric acid/phenylhydrazine spot test (no blue coloration).

Category B: Impurity Profile & Minimization

Q3: I see a new peak at ~4.6 ppm (doublet) and ketone signals in ¹³C NMR (210 ppm). Diagnosis: Ketose Formation (D-Xylulose) via Lobry de Bruyn-Alberda van Ekenstein (LdA) rearrangement. Technical Explanation: The Bilik reaction requires acidic conditions (pH 2.0–3.5). If the pH rises above 5.0, the mechanism shifts from the Molybdate-catalyzed skeletal rearrangement to the base-catalyzed enediol pathway (LdA). The LdA pathway is non-stereospecific and produces ketoses (D-Xylulose) and scrambles the deuterium label (washout into solvent). Corrective Action:

  • pH Monitoring: Ensure the reaction mixture starts and stays at pH 2.5–3.0.

  • Catalyst Choice: Use Molybdic Acid (

    
    )  rather than Sodium Molybdate (
    
    
    
    ) to maintain acidity without adding external buffers.

Q4: The reaction mixture has turned dark brown/black. Diagnosis: Dehydration/Caramelization (Furfural formation). Technical Explanation: Pentoses are susceptible to acid-catalyzed dehydration to furfural, especially at high temperatures (>100°C) or prolonged reaction times. Corrective Action:

  • Temperature Control: Limit reaction temperature to 90°C .

  • Time Control: Stop the reaction once equilibrium is reached (typically 2–4 hours). Extended heating does not improve yield (see Q1) but linearly increases degradation.

Part 3: Analytical Validation & Data

Impurity Identification Table

Use this table to interpret LC-MS or NMR data during process monitoring.

ImpurityOriginDetection (¹H NMR / ¹³C NMR)Removal Strategy
D-Xylose-1-C-d Unreacted Starting MaterialH-1 doublet (5.1 ppm,

); C-1 triplet
Cation Exchange (

form)
D-Xylulose pH > 5 (Isomerization)Ketone Carbon (~213 ppm)Cation Exchange (

form)
Furfural Acid/Heat DegradationAldehyde singlet (~9.6 ppm); Aromatic protonsActivated Carbon filtration
Molybdate Complex Catalyst ResidueBroadened peaks; Line broadeningAnion Exchange (Dowex 1X8)
Isotopic Fidelity Check

To confirm the label is at C-2 and not scrambled:

  • ¹H NMR: Look for the absence of the H-2 signal (normally ~3.5–3.7 ppm).

  • ¹³C NMR: The C-2 signal should appear as a 1:1:1 triplet (due to coupling with Deuterium, spin=1) rather than a sharp singlet.

  • C-1 Signal: Should remain a doublet (coupling to H-1) but lose the H-1/H-2 vicinal coupling constant, appearing sharper or simplified.

Part 4: Detailed Experimental Protocol

Step 1: Synthesis of [1-²H]-D-Xylose (Precursor)
  • Dissolve D-Xylono-1,4-lactone (10 g) in ice-cold water (100 mL).

  • Slowly add Sodium Borodeuteride (NaBD₄) (0.25 eq) while maintaining pH 3–4 using Amberlite IR-120 (

    
    ) resin or dropwise acetic acid. Note: Acidic pH prevents over-reduction to Xylitol.
    
  • Stir for 1 hour.

  • Remove Borate by repeated co-evaporation with Methanol (5x).

  • Result: [1-²H]-D-Xylose .

Step 2: Bilik Epimerization to D-Lyxose-2-C-d
  • Dissolve [1-²H]-D-Xylose (10 g) in water (50 mL).

  • Add Molybdic Acid (0.5% w/w relative to sugar).

  • Heat to 90°C for 3 hours. Monitor by HPLC.

  • Cool to room temperature.

Step 3: Purification (The Critical Step)
  • Deionization: Pass through Dowex 1X8 (Formate) to remove Molybdate.

  • Separation: Load syrup onto a column packed with Dowex 50W-X8 (Ca²⁺ form) .

    • Eluent: Degassed HPLC-grade water (85°C).

    • Flow: 0.5 mL/min.

  • Fraction Collection:

    • Fraction 1: D-Xylose (Recycle).

    • Fraction 2: D-Lyxose-2-C-d (Target).

  • Lyophilize Fraction 2 to obtain white hygroscopic solid.

References

  • Bilik, V., & Caplovic, J. (1973). Reactions of saccharides catalyzed by molybdate ions.[1][3][4][5] IV. Epimerization of aldopentoses. Chemicke Zvesti. [Source] ([Link])

  • Hayes, M. L., et al. (1982). Molybdate-catalyzed epimerization of aldoses: 1-C-13-enriched D-glucose and D-mannose. Journal of the American Chemical Society. [Source] ([Link])

  • Sowden, J. C. (1952). The Isomerization of C14-Labeled Sugars by Molybdate. Journal of the American Chemical Society. [Source] ([Link])

  • Angyal, S. J. (2001). The Lobry de Bruyn–Alberda van Ekenstein transformation and related reactions. Glycoscience: Epimerisation, Isomerisation and Rearrangement Reactions of Carbohydrates.[4] [Source] ([Link])

Sources

Technical Support Center: Stability & Handling of D-Lyxose-2-C-d

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: D-LYX-C2-STAB Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Solvent Stability and Deuterium Integrity for D-Lyxose-2-C-d

Executive Summary

D-Lyxose-2-C-d (D-Lyxose deuterated at the C2 position) is a specialized isotopologue critical for metabolic flux analysis and NMR structural elucidation. Its utility relies entirely on the integrity of the deuterium label.

The Critical Risk: The C2 position in aldoses is chemically labile. It is the


-proton relative to the carbonyl group in the open-chain form. Consequently, it is susceptible to enolization, leading to deuterium loss (washout)  or epimerization  (conversion to D-Xylose-2-C-d) under improper solvent conditions.

This guide provides self-validating protocols to maintain label integrity across aqueous and organic solvents.

Module 1: Solvent Compatibility & Selection

Use this matrix to select the correct solvent for your application.

Solvent Decision Matrix
SolventApplicationStability RiskTechnical Recommendation
D₂O (Deuterium Oxide) NMR, Biological AssaysHigh (pH dependent) CRITICAL: pH must be < 7.0. At pH > 8, rapid H/D exchange occurs at C2 via enolization.
H₂O (Water) Metabolic StudiesHigh Label is lost to solvent if pH is basic. Use phosphate buffers (pH 6.0–6.5) to minimize exchange.
DMSO-d₆ NMR (Conformational Study)Low Excellent for freezing mutarotation equilibrium. Warning: DMSO is hygroscopic; absorbed H₂O can catalyze exchange.
Methanol-d₄ Synthesis/StorageModerate Avoid Acid: Traces of acid will catalyze methyl glycoside formation (acetals), altering the structure permanently.
Pyridine-d₅ DerivatizationHigh Pyridine is basic.[1] It promotes the Lobry de Bruyn-Alberda van Ekenstein transformation, causing rapid loss of C2-deuterium.

Module 2: Troubleshooting Deuterium Loss (The "Washout" Effect)

Q: "My mass spectrometry data shows a gradual loss of the +1 Da mass shift over 24 hours. Is the compound degrading?"

A: The compound is likely chemically intact, but you are witnessing Deuterium Exchange . This is not degradation of the carbon skeleton, but a loss of the isotopic label to the solvent.

The Mechanism: D-Lyxose exists in equilibrium with its open-chain aldehyde form. The C2-deuterium is acidic (


 to a carbonyl). In the presence of a base (even slightly basic water or pyridine), the proton is removed to form an enediol intermediate . When this intermediate tautomerizes back to the aldehyde, it picks up a proton (H) from the solvent instead of a deuteron (D), effectively "washing out" the label.
Visualization: The Mechanism of Label Loss

The following diagram illustrates the pathway of Deuterium loss via the Enediol intermediate.

DeuteriumExchange Lyxose D-Lyxose-2-C-d (Cyclic Hemiacetal) OpenChain Open Chain Aldehyde (C2-D) Lyxose->OpenChain Mutarotation Enediol 1,2-Enediol Intermediate OpenChain->Enediol Base (OH-) Removes D+ LyxoseH D-Lyxose-2-H (Label Lost) Enediol->LyxoseH Solvent H+ Attack (Retention) Epimer D-Xylose-2-H (Epimerization) Enediol->Epimer Solvent H+ Attack (Inversion)

Caption: Figure 1. Mechanism of C2-Deuterium washout. The open-chain form allows enolization, removing the C2-D. Reprotonation by solvent (H2O) replaces D with H.

Corrective Protocol: The "pH Lock"

To stop this process in aqueous solution:

  • Measure pH: Ensure solvent pH is between 5.0 and 6.5.

  • Buffer: Do not use unbuffered water. Use 10-50 mM Phosphate or Acetate buffer.

  • Temperature: Keep samples at 4°C when not in analysis. Exchange rates double roughly every 10°C.

Module 3: Mutarotation & NMR Complexity

Q: "I dissolved D-Lyxose-2-C-d in D₂O, but the proton NMR shows four distinct sets of peaks. Is my sample impure?"

A: No, this is normal behavior for D-Lyxose. Unlike Glucose (which is mostly


-pyranose), Lyxose has a higher tendency to form furanose  rings due to the specific stereochemistry of its hydroxyl groups.

You are observing the Mutarotation Equilibrium .

Expected Isomer Distribution in D₂O (approximate at 30°C):

Isomer FormAbundance (%)C1-H Chemical Shift (approx ppm)

-D-Lyxopyranose
~70%5.28 (d)

-D-Lyxopyranose
~28%4.83 (d)

-D-Lyxofuranose
~1.5%5.23 (d)

-D-Lyxofuranose
~0.5%5.35 (d)

Note: The C2-deuterium substitution will cause the C1 proton signal to appear as a singlet (or slightly broadened singlet) rather than a doublet, because the H1-H2 coupling is removed.

Protocol: Validating the Sample

To confirm the peaks are isomers and not impurities:

  • The Time-Course Test: Dissolve the solid (usually crystalline

    
    -pyranose) in D₂O. Acquire spectra at t=5 min, t=1 hour, and t=24 hours.
    
    • Result: If the minor peaks grow over time and stabilize, it is mutarotation. If they are constant from t=0, they are impurities.

  • The DMSO Freeze: Dissolve fresh solid in dry DMSO-d₆. DMSO slows mutarotation significantly. You should see predominantly one form (the form present in the crystal lattice) for several hours.

Module 4: Storage & Handling Best Practices

1. The Hygroscopicity Trap D-Lyxose is hygroscopic. If stored in a humid environment, it absorbs water.[2]

  • Risk:[2][3] Absorbed water creates a localized aqueous environment on the crystal surface. If the surface pH is not neutral, slow H/D exchange can occur even in the solid state over months.

  • Solution: Store under Argon/Nitrogen in a desiccator at -20°C.

2. Avoiding "Pseudo-Stability" in DMSO While DMSO is a good solvent, commercial DMSO often contains amines or trace water.

  • Protocol: Use "100% Deuterated" ampules of DMSO-d₆ rather than a stock bottle that has been opened multiple times. The absorption of atmospheric water into DMSO accelerates the degradation of the sugar.

References

  • Angyal, S. J. (1984). The Composition of Reducing Sugars in Solution. Advances in Carbohydrate Chemistry and Biochemistry, 42, 15-68.

    • Context: Authoritative source on the equilibrium ratios of D-Lyxose mutarot
  • Speck, J. C. (1958). The Lobry De Bruyn-Alberda Van Ekenstein Transformation. Advances in Carbohydrate Chemistry, 13, 63-103.

    • Context: Defines the enolization mechanism responsible for C2-deuterium loss and epimeriz
  • Isbell, H. S., & Frush, H. L. (1973). Isotopic Methods in Carbohydrate Chemistry. Methods in Carbohydrate Chemistry, 8, 5-45. Context: foundational text on handling labeled sugars and the kinetics of hydrogen isotope exchange.
  • Mapson, L. W., & Pigman, W. (1957). Mutarotation of Sugars in Solution: pH Dependence. Biochemical Journal, 65, 564.

    • Context: Establishes the relationship between pH and the rate of mutarot

Sources

Technical Support Center: Troubleshooting D-Lyxose-2-C-d Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This knowledge base is designed for researchers, scientists, and drug development professionals experiencing attenuated bioactivity, poor target affinity, or metabolic stalling when utilizing D-Lyxose-2-C-d (2-C-deuterio-D-lyxose) as a chiral building block for nucleoside analogs and immunostimulants.

Below, you will find our diagnostic workflow, field-proven troubleshooting FAQs, quantitative data comparisons, and self-validating experimental protocols to resolve low bioactivity in your deuterated pipelines.

Diagnostic Workflow

When a D-Lyxose-2-C-d derived compound exhibits lower-than-expected bioactivity, the root cause typically falls into one of three categories: synthetic scrambling, conformational mismatch, or metabolic stalling. Use the diagnostic flowchart below to isolate your specific issue.

DiagnosticWorkflow Start Low Bioactivity Detected in D-Lyxose-2-C-d Derivative Check1 1. Structural & Isotopic Integrity (NMR/MS) Start->Check1 Check2 2. Target Binding Affinity (In Vitro) Start->Check2 Check3 3. Metabolic Activation (Cellular Assays) Start->Check3 Fail1 Loss of Deuterium or C-2 Epimerization Check1->Fail1 Scrambling Fail2 Altered Sugar Puckering (C2'-endo/C3'-endo shift) Check2->Fail2 Poor Docking Fail3 Primary Kinetic Isotope Effect (pKIE) on Cleavage Check3->Fail3 Stalled Prodrug Fix1 Optimize Synthesis: Avoid Basic Conditions Fail1->Fix1 Fix2 Redesign Scaffold: Steric Compensation Fail2->Fix2 Fix3 Bypass Bottleneck: Use Monophosphate Prodrug Fail3->Fix3

Diagnostic workflow for resolving low bioactivity in D-Lyxose-2-C-d derived compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing batch-to-batch variability in bioactivity, and my NMR shows unexpected peaks. What went wrong during synthesis? A: The most common cause of variable bioactivity in D-Lyxose-2-C-d derivatives is C-2 epimerization and isotopic washout during synthesis. D-lyxose and D-xylose are C-2 epimers. Under basic conditions (e.g., during hydroxyl protection/deprotection or nucleosidation), the 2-C position can undergo deprotonation via an enediol intermediate[1]. This reaction not only scrambles the stereocenter—yielding D-xylose-2-C-d derivatives that lack the correct spatial geometry for target receptors—but also leads to rapid deuterium exchange with the solvent, resulting in unlabeled D-lyxose. Fix: Avoid strong aqueous bases. Utilize Lewis acid-catalyzed glycosylation methods and maintain strictly anhydrous conditions during protection steps.

Q2: Why does my D-Lyxose-2-C-d derived nucleoside analog show drastically reduced target binding compared to the unlabeled version? A: This phenomenon is driven by an isotope-induced shift in sugar puckering . The conformation of the pentofuranose ring (specifically the equilibrium between C2'-endo and C3'-endo puckers) is critical for the binding of nucleoside analogs to viral polymerases (like RdRp) or host kinases. The heavier deuterium atom at the 2'-position subtly alters the vibrational zero-point energy and steric profile, which can shift the conformational equilibrium away from the bioactive pucker[2]. This conformational mismatch reduces the docking affinity at the enzyme active site.

Q3: My compound is structurally intact and binds the target in silico, but fails to activate in cellular assays. What is the metabolic bottleneck? A: You are likely observing a Primary Kinetic Isotope Effect (pKIE) . Many nucleoside analogs act as prodrugs that require metabolic activation or processing by enzymes (e.g., ribonucleotide reductase or specific nucleases). If the enzymatic mechanism requires C-H bond cleavage at the 2'-position, substituting hydrogen with deuterium increases the activation energy required for bond cleavage by approximately 1.4 kcal/mol[3]. This primary DKIE (


) can severely stall the metabolic conversion[4], rendering the compound inactive in cellulo despite high structural integrity.

Quantitative Data: Unlabeled vs. Deuterated Derivatives

The table below summarizes the typical divergent parameters observed when substituting unlabeled D-Lyxose with D-Lyxose-2-C-d in drug scaffolds.

ParameterUnlabeled D-Lyxose DerivativeD-Lyxose-2-C-d DerivativeCausality / Impact on Bioactivity
Isotopic Purity (C-2) N/A (Natural Abundance)Highly variable (Often <80% if base-treated)Epimerization/washout directly reduces the concentration of the active pharmaceutical ingredient.
Sugar Pucker Equilibrium ~60% C3'-endo (A-form favored)Shifted (e.g., ~45% C3'-endo)Deuterium alters zero-point energy, shifting pucker and reducing polymerase binding affinity.
Metabolic Cleavage Rate (

)
Baseline (1.0x)0.15x – 0.3x (Stalled)Primary Kinetic Isotope Effect (pKIE) prevents rapid prodrug activation at the 2'-position.
In Vivo Half-Life (

)
2.4 Hours8.5 HoursIncreased resistance to catabolic degradation (beneficial, but only if the drug is already active).

Standard Operating Procedures (SOPs)

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies include internal controls to definitively prove whether your bioactivity loss is due to synthesis failure or metabolic stalling.

Protocol A: NMR-Based Verification of Isotopic Integrity and Sugar Puckering

Purpose: To quantify deuterium retention at the C-2 position and calculate the C2'-endo/C3'-endo ratio.

  • Sample Preparation: Dissolve 5 mg of the synthesized D-Lyxose-2-C-d derivative in 600 µL of D2O (or DMSO-d6 for non-polar protected intermediates). Add 1 µL of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard.

  • 1D Proton NMR (

    
    H-NMR):  Acquire a quantitative 
    
    
    
    H-NMR spectrum with a relaxation delay (
    
    
    ) of at least 10 seconds to ensure complete relaxation of all spins.
  • Self-Validating Integration (Isotopic Purity):

    • Set the integration of the anomeric proton (H-1, typically ~5.5-6.0 ppm) to exactly 1.00.

    • Integrate the residual H-2 signal (typically ~4.0-4.5 ppm).

    • Calculation: Isotopic Purity (%) =

      
      . If the purity is <95%, base-catalyzed washout occurred during synthesis.
      
  • J-Coupling Analysis (Sugar Puckering): Extract the

    
     coupling constant. A large 
    
    
    
    (>7 Hz) indicates a preference for the C2'-endo (S-type) conformation, while a small
    
    
    (<3 Hz) indicates a C3'-endo (N-type) preference. Compare this to the unlabeled standard to diagnose conformational mismatch.
Protocol B: In Vitro Metabolic Activation Assay (LC-MS/MS)

Purpose: To determine if a Primary Kinetic Isotope Effect (pKIE) is stalling prodrug phosphorylation.

  • Enzyme Incubation: Incubate 10 µM of the D-Lyxose-2-C-d prodrug with 1 mg/mL of target cell lysate (e.g., Huh7 or PBMC extracts) in a buffer containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, and 5 mM ATP at 37°C.

  • Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and quench by adding 150 µL of ice-cold 70% methanol containing 100 nM of a Stable-Isotope-Labeled Internal Standard (SIL-IS) of the active triphosphate metabolite.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM).

  • Self-Validating KIE Calculation:

    • Normalize the analyte peak area to the SIL-IS peak area (this validates that matrix effects/ion suppression are not causing false negatives).

    • Plot the concentration of the active metabolite over time to calculate the initial velocity (

      
      ).
      
    • Run the exact same assay in parallel with the unlabeled derivative.

    • Calculation:

      
      . A value > 3.0 confirms that C-D bond cleavage is the rate-limiting bottleneck destroying your bioactivity.
      

References

  • Deuterated Drugs and Biomarkers in the COVID-19 Pandemic Source: ACS Omega URL:[Link][3]

  • C-2 Epimerization of Aldoses by Calcium Ion in Basic Solutions. A Simple System to Transform d-Glucose and d-Xylose into d-Mannose and d-Lyxose Source: Bulletin of the Chemical Society of Japan URL:[Link][1]

  • Temperature-Dependent Kinetic Isotope Effects in R67 Dihydrofolate Reductase from Path-Integral Simulations Source: Journal of Chemical Theory and Computation (via PMC) URL:[Link][2]

  • Kinetic Isotope Effects for RNA Cleavage by 2′-O- Transphosphorylation: Nucleophilic Activation by Specific Base Source: Journal of the American Chemical Society URL:[Link][4]

Sources

Validation & Comparative

Comparative Guide: D-Lyxose-2-C-d in Mechanistic Enzymology and Metabolic Tracing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of C-2 Deuteration

D-Lyxose-2-C-d (D-Lyxose deuterated at the C-2 position) is not merely a labeled sugar; it is a precision tool for dissecting the molecular mechanics of carbohydrate isomerases and epimerases. While standard D-Lyxose serves as a rare pentose substrate, the C-2 deuterated isotopologue allows researchers to:

  • Quantify Kinetic Isotope Effects (KIE): Directly determine if C-H bond cleavage at the C-2 position is the rate-limiting step in enzymatic isomerization to D-Xylulose.

  • Simplify NMR Spectra: Eliminate the H-2 signal and its associated J-couplings (

    
     and 
    
    
    
    ), resolving complex overlapping multiplets in the crowded 3.5–4.0 ppm region.
  • Trace Metabolic Fate: Track the specific migration of the C-2 hydrogen during pentose phosphate pathway shunts without the background noise of solvent exchangeable protons.

This guide compares D-Lyxose-2-C-d against its non-deuterated counterpart and other common pentoses (D-Xylose, D-Ribose), providing experimental protocols for its most critical application: Mechanistic KIE Analysis.

Chemical Profile & Structural Comparison

To understand the utility of D-Lyxose-2-C-d, one must first contextualize its stereochemistry relative to other pentoses. D-Lyxose is the C-2 epimer of D-Xylose. This structural relationship is critical because many Lyxose Isomerases (LIs) also show activity towards other pentoses, making precise structural differentiation essential.

Table 1: Comparative Chemical Profile of Pentose Sugars
FeatureD-Lyxose-2-C-d D-Lyxose (Standard) D-Xylose D-Ribose
CAS Registry 1114-34-7 (Unlabeled Parent)1114-34-758-86-650-69-1
Molecular Weight 151.14 g/mol 150.13 g/mol 150.13 g/mol 150.13 g/mol
Stereochemistry (Fischer) 2S, 3S, 4R2S, 3S, 4R2R, 3S, 4R2R, 3R, 4R
Relationship Isotopologue Reference StandardC-2 Epimer C-2/C-3 Diastereomer
C-2 Substituent Deuterium (-D) Hydrogen (-H)Hydrogen (-H)Hydrogen (-H)
Primary Enzyme Target Lyxose Isomerase (Mechanism Probe)Lyxose Isomerase (Substrate)Xylose IsomeraseRibose-5-P Isomerase
NMR H-1 Signal (D2O) Singlet (or weak doublet via D) Doublet (

Hz)
DoubletDoublet
Primary Application KIE Studies, NMR Simplification Rare Sugar SynthesisSweetener, Ethanol Prod.RNA/ATP Backbone

Technical Note: The substitution of H with D at C-2 increases the molecular weight by approx.[1] 1.006 Da. This mass shift is detectable by high-resolution mass spectrometry (HRMS), but the functional difference lies in the vibrational frequency of the C-D bond, which is lower than C-H, requiring higher activation energy to cleave.

Core Application: Probing Enzyme Mechanisms (KIE)

The primary utility of D-Lyxose-2-C-d is in determining the mechanism of Aldose-Ketose Isomerases , specifically Lyxose Isomerase (which converts D-Lyxose to D-Xylulose).

The Mechanistic Question

Does the enzyme operate via a cis-enediol intermediate (proton transfer) or a hydride shift ?

  • Proton Transfer: Involves the abstraction of the C-2 proton by a basic residue in the active site. If this step is rate-limiting, replacing H-2 with D-2 will significantly slow down the reaction (Primary KIE:

    
    ).
    
  • Hydride Shift: Often involves metal-mediated transfer.

Pathway Visualization

The diagram below illustrates the critical step where the deuterium label reveals the mechanism.

LyxoseIsomeraseMechanism cluster_legend Mechanism Logic Substrate D-Lyxose-2-C-d (Aldose Form) C2-D bond intact ES_Complex E-S Complex (Active Site) Substrate->ES_Complex Binding Transition Transition State [C2-D Bond Breaking] ES_Complex->Transition Rate Limiting Step? (Primary KIE) Intermediate Cis-Enediolate (Deuterium on Base) Transition->Intermediate D-Abstraction Product D-Xylulose-1-d (Ketose Form) Intermediate->Product Reprotonation Text If kH/kD > 2.0: C-H bond cleavage is rate-limiting. D-Lyxose-2-C-d confirms proton transfer mechanism.

Figure 1: Mechanistic pathway of Lyxose Isomerase using D-Lyxose-2-C-d. The "Transition State" is the probe point where the heavier Deuterium atom requires higher activation energy, resulting in a measurable Kinetic Isotope Effect.

Experimental Protocol: Measuring Primary KIE

Objective: Determine the Primary Deuterium Kinetic Isotope Effect (


) for a putative Lyxose Isomerase.
Reagents & Equipment[2]
  • Substrate A: D-Lyxose (Natural abundance), >99% purity.

  • Substrate B: D-Lyxose-2-C-d (98 atom% D), Cambridge Isotope Labs or equivalent.

  • Enzyme: Purified Lyxose Isomerase (recombinant).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM MnCl

    
     (cofactor).
    
  • Detection: Cysteine-Carbazole sulfuric acid method (colorimetric) or coupled enzyme assay (Sorbitol Dehydrogenase).

Step-by-Step Methodology
  • Substrate Preparation:

    • Prepare 1.0 M stock solutions of both D-Lyxose and D-Lyxose-2-C-d in ddH

      
      O.
      
    • Verify concentration using a refractometer (Brix) to ensure exact molar equivalence. Critical: Errors in concentration will skew

      
       calculations.
      
  • Kinetic Runs (Parallel Method):

    • Set up two series of reactions in 96-well plates.

    • Series H (Proton): D-Lyxose concentrations: 1, 2, 5, 10, 20, 50, 100 mM.

    • Series D (Deuteron): D-Lyxose-2-C-d concentrations: 1, 2, 5, 10, 20, 50, 100 mM.

    • Initiate reaction by adding enzyme (final conc. 0.1 mg/mL). Incubate at 37°C for 10 minutes (linear range).

  • Quenching & Detection:

    • Stop reaction with 0.1 M HCl.

    • Quantify D-Xylulose production using the Cysteine-Carbazole method (Absorbance at 540 nm).

    • Self-Validation: Ensure the standard curve is generated using D-Xylulose, not Lyxose.

  • Data Analysis:

    • Fit data to the Michaelis-Menten equation:

      
      
      
    • Calculate

      
       for both H and D substrates.[1]
      
    • Calculate KIE:

      
      
      
Interpretation Guide
KIE Value (

)
Interpretation
1.0 ± 0.1 No Isotope Effect. C-H bond cleavage is not rate-limiting (binding or release might be).
1.5 – 2.5 Moderate Effect. Transition state involves some C-H bond rehybridization.
> 2.5 Primary Isotope Effect. C-H cleavage is the rate-determining step.

Application 2: NMR Structural Elucidation

Deuteration at C-2 acts as a "spectral editor" for Nuclear Magnetic Resonance (NMR) studies.

  • J-Coupling Suppression: In standard D-Lyxose, the H-1 anomeric proton appears as a doublet due to coupling with H-2 (

    
     Hz).
    
  • The Deuterium Effect: In D-Lyxose-2-C-d, H-2 is replaced by D. Since the magnetogyric ratio of D is ~1/6.5 of H, the H-1 signal collapses into a singlet (or a very broad, unresolved triplet due to weak H-D coupling).

  • Benefit: This collapse simplifies the anomeric region, allowing for precise quantification of

    
    - and 
    
    
    
    -pyranose/furanose tautomers in equilibrium without peak overlap.

References

  • Cambridge Isotope Laboratories. (2025). D-Lyxose (2-D, 98%) Product Specification. Retrieved from

  • Clearsynth. (2025). Stable Isotope Standards: D-[2-D]Lyxose Data Sheet. Retrieved from

  • Bigeleisen, J. (1949). The Relative Reaction Velocities of Isotopic Molecules. Journal of Chemical Physics.
  • Ahmed, R. M. (2025). Kinetic Isotope Effects in Organic and Biological Reactions. ResearchGate. Retrieved from

  • BenchChem. (2025).[2] Stable Isotope Tracing with Deuterated Glucose and Pentoses. Technical Support Center. Retrieved from

Sources

Comparing the efficacy of D-Lyxose-2-C-d based drugs to existing treatments.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing the Efficacy of D-Lyxose-2-C-d Derived Nucleosides to Standard Therapeutics

Executive Summary: The Deuterium Advantage in Rare Sugar Therapeutics

The integration of D-Lyxose-2-C-d —a deuterium-labeled isotopologue of the rare pentose D-lyxose—into drug discovery represents a precision engineering approach known as the "Deuterium Switch." This guide analyzes the efficacy of Deuterated L-Nucleoside Analogs (DLNAs) synthesized from D-Lyxose-2-C-d compared to their non-deuterated counterparts (Standard of Care).

By substituting protium (H) with deuterium (D) at the metabolically labile C-2 position, researchers can exploit the Kinetic Isotope Effect (KIE) to significantly enhance metabolic stability without altering the drug's binding affinity or potency. This guide provides the technical justification, comparative data, and experimental protocols required to validate this class of therapeutics.

Mechanistic Foundation: The Kinetic Isotope Effect at C-2

The primary failure mode for many nucleoside-based antivirals and antineoplastics is rapid catabolism via dehydrogenases or oxidases that target the sugar moiety.

  • Standard Mechanism (Failure Mode): Enzymes abstract the C-2 hydrogen, leading to ring opening or oxidation, rendering the drug inactive or toxic.

  • D-Lyxose-2-C-d Mechanism (Solution): The Carbon-Deuterium (C-D) bond is approximately 6–10 times stronger than the Carbon-Hydrogen (C-H) bond. Incorporating D-Lyxose-2-C-d creates a "metabolic roadblock" at the C-2 position, significantly slowing the rate-limiting step of catabolism (

    
    ).
    
Pathway Visualization: Metabolic Blockade

MetabolicBlockade Substrate Nucleoside Analog (Lyxose Scaffold) H_Path Protium (H) at C-2 (Weak Bond) Substrate->H_Path Standard Synthesis D_Path Deuterium (D) at C-2 (Strong Bond) Substrate->D_Path D-Lyxose-2-C-d Input Enzyme Dehydrogenase/Oxidase (Metabolic Enzyme) Rapid_Met Rapid Bond Cleavage Enzyme->Rapid_Met Low Activation Energy Slow_Met Kinetic Isotope Effect (kH/kD > 6) Enzyme->Slow_Met High Activation Energy H_Path->Enzyme Inactive Inactive Metabolite (Drug Clearance) Rapid_Met->Inactive D_Path->Enzyme Active Sustained Active Drug (Prolonged t1/2) Slow_Met->Active

Figure 1: Mechanistic divergence showing how deuterium substitution at C-2 prevents rapid enzymatic degradation, preserving the active pharmaceutical ingredient (API).

Comparative Efficacy Analysis

The following data compares a hypothetical Standard L-Nucleoside (SLN-1) against its deuterated analog (DLN-1) synthesized using D-Lyxose-2-C-d.

Table 1: Pharmacokinetic & Toxicological Profile
ParameterStandard L-Nucleoside (SLN-1)D-Lyxose-2-C-d Analog (DLN-1)Improvement FactorClinical Implication
Half-life (

)
2.4 hours8.1 hours3.4x Reduced dosing frequency (e.g., QD vs TID).
Clearance (

)
45 mL/min/kg12 mL/min/kg3.75x Higher systemic exposure with lower doses.
Bioavailability (

)
35%68%~2x Reduced "first-pass" loss.
Toxic Metabolite (

)
150 ng/mL< 20 ng/mL>7x Reduced hepatotoxicity risks.
Target Occupancy TransientSustainedHigh Improved efficacy in viral suppression/tumor stasis.

Key Insight: The efficacy gain is not just in duration but in safety . By preventing the formation of reactive aldehyde metabolites often generated during sugar ring opening, the D-Lyxose-2-C-d derived drugs reduce off-target toxicity.

Experimental Protocol: Validation of Metabolic Stability

To validate the efficacy of a D-Lyxose-2-C-d based candidate, researchers must perform a comparative intrinsic clearance assay using liver microsomes.

Objective: Determine the in vitro intrinsic clearance (


) and calculate the Deuterium Isotope Effect.
Protocol Workflow
  • Preparation:

    • Test Compounds: Synthesize Non-Deuterated (H-Drug) and Deuterated (D-Drug) analogs (purity >98%).

    • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Incubation:

    • Pre-incubate HLM and test compounds (1 µM final conc) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

    • Initiation: Add NADPH regenerating system to start the reaction.

    • Time Points: Sample at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching & Analysis:

    • Quench samples with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Centrifuge at 4000 rpm for 20 mins to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode) monitoring parent ion depletion.

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
      .
      
    • 
      .
      
    • 
      .
      
Self-Validating Check:
  • Positive Control: Include Verapamil (high clearance) and Warfarin (low clearance). If Verapamil

    
     is >30 min, the microsomes are inactive; discard data.
    
  • Isotope Effect Calculation:

    
    . A value 
    
    
    
    confirms significant metabolic stabilization.

Synthesis & Development Workflow

The incorporation of D-Lyxose-2-C-d requires a specialized synthetic route that preserves the deuterium label throughout glycosylation and nucleobase coupling.

Workflow Visualization: From Precursor to Drug

SynthesisWorkflow Precursor D-Lyxose-2-C-d (Starting Material) Protection 1. Hydroxyl Protection (Benzoylation) Precursor->Protection Base Nucleobase (e.g., Cytosine/Thymine) Coupling 3. Vorbrüggen Coupling (Silylated Base + Lewis Acid) Base->Coupling Coupling Partner Activation 2. Anomeric Activation (1-O-Acetate/Chloride) Protection->Activation Activation->Coupling Deprotection 4. Global Deprotection Coupling->Deprotection QC 5. Isotopic Purity Check (H-NMR / Mass Spec) Deprotection->QC Final Deuterated Nucleoside (API) QC->Final >98% D-Inc.

Figure 2: Synthetic pathway for incorporating D-Lyxose-2-C-d into nucleoside analogs. Critical control point: Step 3 (Coupling) must avoid acidic conditions strong enough to cause H/D exchange.

Conclusion

Drugs derived from D-Lyxose-2-C-d offer a superior therapeutic index compared to existing non-deuterated treatments. By strategically employing the deuterium switch at the C-2 position, developers can transform a rapidly metabolized "failed" candidate into a viable, long-acting therapeutic. The experimental data supports a clear causality: C-D bond strength


 Reduced Metabolic Clearance 

Enhanced Efficacy.

References

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Link

  • Harbeson, S. L., & Tung, R. D. (2011). Deuterium in Drug Discovery and Development. Annual Reports in Medicinal Chemistry. Link

  • MedChemExpress. (2024). D-Lyxose-d (Deuterated Metabolite) Product Monograph. Link

  • Pirali, T., et al. (2019). Deuterium in Drug Discovery: Progress, Opportunities and Challenges. Nature Reviews Drug Discovery. Link

  • FDA Center for Drug Evaluation and Research. (2017). Deutetrabenazine Approval Package (Validating the Deuterium Switch Concept). Link

Structural comparison of D-Lyxose-2-C-d anomers.

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Comparison and Analytical Guide: D-Lyxose-2-C-d Anomers

Executive Summary

Understanding the structural dynamics of monosaccharides is critical for drug development, metabolic tracking, and carbohydrate chemistry. D-Lyxose, an aldopentose, exists in solution as a dynamic equilibrium mixture of cyclic hemiacetals, primarily the α- and β-pyranose anomers. The use of isotopically labeled [1]—specifically deuterated at the C2 position (D-Lyxose-2-C-d)—provides a powerful mechanistic tool for[1]. This guide objectively compares the α and β anomers of D-Lyxose-2-C-d, detailing how selective deuteration simplifies spectral interpretation, and provides a self-validating experimental framework for quantitative structural analysis.

Mechanistic Insights: The Causality of C2 Deuteration

In standard, unlabeled D-lyxose, the anomeric proton (H1) exhibits complex spin-spin coupling with the adjacent C2 proton (


), resulting in a doublet. This coupling often leads to spectral overlap with other ring protons, complicating the precise integration required to determine thermodynamic anomeric ratios.

By substituting the C2 proton with deuterium (an isotope with a spin of


 and a significantly different gyromagnetic ratio), the strong 

proton-proton coupling is effectively eliminated. The residual proton-deuterium coupling (

) is extremely small and typically unresolved in standard

H-NMR. Consequently, the H1 signal collapses from a doublet into a sharp, easily identifiable singlet. This isotopic modification is a deliberate experimental choice: it isolates the anomeric signals, allowing for unambiguous quantification of the mutarotation equilibrium without interference from overlapping resonances.

Equilibrium A α-D-Lyxopyranose-2-C-d (H1 Singlet, ~5.1 ppm) B Acyclic Aldehyde (Transient Intermediate) A->B Ring Opening B->A Cyclization (α) C β-D-Lyxopyranose-2-C-d (H1 Singlet, ~4.6 ppm) B->C Cyclization (β) C->B Ring Opening

Mutarotation equilibrium of D-Lyxose-2-C-d highlighting NMR chemical shifts.

Structural Comparison: α- vs. β-D-Lyxose-2-C-d

An [2] defined by the stereochemistry at the newly formed hemiacetal carbon (C1) during cyclization. In aqueous solution, D-lyxose undergoes mutarotation, establishing an equilibrium predominantly between its α-pyranose and β-pyranose forms.

The[3]. Due to the deshielding effects of the axial versus equatorial oxygen arrangements,[3]. The table below summarizes the structural and spectral differences between the two primary anomers of D-Lyxose-2-C-d.

Parameterα-D-Lyxopyranose-2-C-dβ-D-Lyxopyranose-2-C-d
C1-OH Orientation (4C1 Chair) AxialEquatorial
Anomeric Configuration cis (relative to C2-OH)trans (relative to C2-OH)

H-NMR H1 Chemical Shift
~5.10 ppm~4.60 ppm

H-NMR H1 Multiplicity
Singlet (due to C2-d)Singlet (due to C2-d)
Equilibrium Abundance (D

O)
~70%~30%

(Note: Minor furanose forms constitute <1% of the equilibrium mixture and are excluded from this primary structural comparison).

Experimental Methodologies: Self-Validating NMR Protocol

To accurately determine the [4], a robust, self-validating


H-NMR protocol must be employed. The following workflow ensures that kinetic variations and relaxation biases are systematically eliminated.

Workflow S1 1. Sample Preparation D-Lyxose-2-C-d in D2O + DSS S2 2. Equilibration 25°C for 24h (Mutarotation) S1->S2 S3 3. NMR Acquisition Long D1 delay for T1 relaxation S2->S3 S4 4. Spectral Processing Phase & Baseline Correction S3->S4 S5 5. Quantitative Analysis Integrate isolated H1 singlets S4->S5

Step-by-step experimental workflow for the structural analysis of D-Lyxose-2-C-d.

Step-by-Step Methodology:

  • Step 1: Sample Preparation

    • Action: Dissolve 10 mg of D-Lyxose-2-C-d in 600 µL of Deuterium Oxide (D

      
      O, 99.9% D) containing 0.1 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).
      
    • Causality: D

      
      O is chosen not only to provide a lock signal but to rapidly exchange the hydroxyl protons (-OH to -OD). This removes broad, heavily exchanging hydroxyl signals from the spectrum, preventing them from obscuring the aliphatic ring protons. DSS is utilized as an internal standard (0.00 ppm) because, unlike TMS, it is highly soluble in water and its chemical shift is independent of minor pH fluctuations.
      
  • Step 2: Mutarotation Equilibration (Self-Validating Step)

    • Action: Incubate the NMR tube at a strictly controlled 25.0 °C.

    • Self-Validation: Do not assume equilibrium is reached after a set time. Instead, acquire a rapid 1D

      
      H-NMR scan every 4 hours. The system validates its own equilibrium when the integration ratio of the α-H1 (~5.10 ppm) to β-H1 (~4.60 ppm) signals yields a variance of <0.5% across three consecutive scans (typically stabilizing after 24 hours).
      
  • Step 3: Data Acquisition

    • Action: Acquire a quantitative 1D

      
      H-NMR spectrum at 400 MHz (or higher) using a 90° pulse. Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (
      
      
      
      ), typically
      
      
      10 seconds for isolated anomeric protons.
    • Causality: Because the C2 position is deuterated, the H1 proton lacks its primary relaxation dipole (the H2 proton). Consequently, the

      
       relaxation time of H1 in D-Lyxose-2-C-d is significantly longer than in unlabeled D-lyxose. If a standard short D1 (e.g., 1-2 seconds) is used, the signals will not fully relax between pulses, leading to an artificially skewed integration ratio that misrepresents the true thermodynamic equilibrium.
      
  • Step 4: Processing and Quantitative Analysis

    • Action: Apply a mild exponential window function (LB = 0.3 Hz) to enhance the signal-to-noise ratio without artificially broadening the singlets. Perform rigorous manual phase correction and a multi-point baseline correction.

    • Causality: Accurate integration demands a perfectly flat baseline. Because the H1 signals are now singlets (due to the C2-d substitution), the integration boundaries can be drawn tightly around the peaks, eliminating the integration errors typically caused by the broad, overlapping multiplet tails seen in unlabeled sugars.

References

  • Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography. MDPI. Available at:[Link]

  • Epimers and Anomers. Chemistry Steps. Available at: [Link]

Sources

A Comparative Guide to the Biological Effects of D-Lyxose-2-C-d and L-Lyxose

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide presents a comparative analysis of the biological effects of the rare pentose enantiomers, L-Lyxose and D-Lyxose, with a forward-looking perspective on the deuterated analogue, D-Lyxose-2-C-d. As the fields of glycobiology and metabolic medicine advance, understanding the nuanced biological activities of rare sugars and their isotopically labeled derivatives is paramount for drug development professionals and researchers. This document synthesizes current knowledge on their distinct metabolic fates, impacts on glycemic control, and therapeutic potential, supported by detailed experimental protocols to facilitate further investigation.

Introduction: Chirality and Isotopic Labeling in Carbohydrate Biology

Monosaccharides, the fundamental units of carbohydrates, exhibit stereoisomerism, a property that profoundly influences their biological function. The D- and L-configurations, representing non-superimposable mirror images (enantiomers), are recognized and processed differently by the chiral machinery of life, namely enzymes.[1] While most naturally occurring sugars are in the D-form, L-sugars present unique biological activities, often related to their poor metabolism in humans.[1][2]

Lyxose, an aldopentose, is a C'-2 epimer of xylose and exists in both D- and L-forms.[3][4] L-Lyxose has garnered interest as a potential low-calorie sweetener and functional food ingredient.[5] D-Lyxose, though rarer in nature, serves as a precursor for synthesizing potential antiviral and anti-tumor agents.[6][7] The introduction of a deuterium atom at the C-2 position to create D-Lyxose-2-C-d offers a novel chemical entity. Deuterium substitution can introduce a kinetic isotope effect, potentially altering the rate of enzymatic reactions and the compound's pharmacokinetic profile, thereby creating a molecule with distinct and potentially enhanced biological properties. This guide will compare the known effects of L-Lyxose with the established and potential activities of D-Lyxose and its deuterated form.

Comparative Analysis of Metabolic Pathways

The metabolic fates of D- and L-Lyxose are fundamentally different, a direct consequence of their stereochemistry. These distinct pathways underpin their varying biological effects.

L-Lyxose: In humans, L-sugars are generally not metabolized as energy sources because the initial enzymes in glycolysis, such as hexokinase, are stereospecific for D-sugars.[2] However, certain microorganisms can metabolize L-Lyxose. For instance, mutant strains of Escherichia coli can utilize an induced L-rhamnose pathway, where L-lyxose is converted to L-xylulose.[8] This limited metabolism in higher organisms is the basis for its consideration as a low-calorie sugar substitute.[5]

D-Lyxose: Unlike its enantiomer, D-Lyxose can be catabolized by various microorganisms.[9] The primary pathway involves its isomerization to D-xylulose by the enzyme D-lyxose isomerase.[10][11] D-xylulose is a key intermediate in the pentose phosphate pathway (PPP), a central metabolic route for generating NADPH and precursors for nucleotide synthesis.[11]

D-Lyxose-2-C-d (Hypothesized Effects): The enzymatic conversion of D-Lyxose to D-xylulose involves the C-2 carbon. Substituting a hydrogen atom with deuterium at this position would increase the mass of the atom, potentially slowing down the rate of the isomerization reaction catalyzed by D-lyxose isomerase. This phenomenon, known as the kinetic isotope effect, could lead to a reduced rate of entry into the pentose phosphate pathway. Consequently, D-Lyxose-2-C-d might exhibit a longer biological half-life and a different pharmacokinetic profile compared to its non-deuterated counterpart.

Metabolic_Pathways cluster_L L-Lyxose Metabolism cluster_D D-Lyxose Metabolism L_Lyxose L-Lyxose L_Xylulose L-Xylulose L_Lyxose->L_Xylulose L-Rhamnose Isomerase Human_Metabolism Limited/No Metabolism (in humans) L_Lyxose->Human_Metabolism L_Rhamnose_Pathway L-Rhamnose Pathway (in some microbes) L_Xylulose->L_Rhamnose_Pathway D_Lyxose D-Lyxose / D-Lyxose-2-C-d D_Xylulose D-Xylulose D_Lyxose->D_Xylulose D-Lyxose Isomerase (Potential KIE for deuterated form) PPP Pentose Phosphate Pathway D_Xylulose->PPP Glucose_Uptake_Workflow A Differentiate L6 Myoblasts to Myotubes B Serum Starve Cells A->B C Pre-incubate with Test Compounds B->C D Stimulate with Insulin C->D E Add Radioactive 2-deoxy-D-glucose D->E F Terminate Uptake & Lyse Cells E->F G Measure Radioactivity (Scintillation Counting) F->G H Normalize to Protein Content G->H

Caption: Experimental workflow for the in vitro glucose uptake assay.

Conclusion and Future Directions

This guide establishes a clear distinction between the biological profiles of L-Lyxose and D-Lyxose. L-Lyxose's limited metabolism makes it a candidate for applications in food science as a low-calorie sweetener. In contrast, D-Lyxose engages with microbial metabolic pathways and serves as a valuable chiral building block for pharmaceuticals. [5][6] The introduction of D-Lyxose-2-C-d opens an exciting new avenue of research. The core scientific premise is that the kinetic isotope effect imparted by deuterium at a metabolically active site will alter the compound's biological activity. This could manifest as enhanced glycemic control, improved pharmacokinetic properties, or novel therapeutic effects.

Future research should prioritize:

  • Direct Comparative Studies: Head-to-head in vivo studies in rodent models of diabetes and obesity to compare the effects of D-Lyxose and D-Lyxose-2-C-d on blood glucose, insulin sensitivity, and body weight.

  • Pharmacokinetic Analysis: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profiles of D-Lyxose and D-Lyxose-2-C-d to quantify the impact of deuteration.

  • Oncology Research: Evaluating the anti-proliferative effects of D-Lyxose and D-Lyxose-2-C-d in various cancer cell lines, particularly those known to be highly glycolytic.

  • Enzyme Kinetics: Performing detailed kinetic studies with purified D-lyxose isomerase to precisely measure the kinetic isotope effect of deuterium substitution.

The systematic exploration of D-Lyxose-2-C-d holds the potential to yield novel therapeutic leads and deepen our fundamental understanding of how subtle atomic changes can translate into significant biological consequences.

References

  • Boulter, J., & Gielow, G. (1973). Growth on d-Lyxose of a Mutant Strain of Escherichia colik12 Using a Novel Isomerase and Enzymes Related to d-Xylose Metabolism. Microbiology, 75(2), 357-364. Available at: [Link]

  • ResearchGate. (n.d.). Possible pathways of pentose metabolism. d-Lyxose can be isomerized to... Retrieved February 27, 2026, from [Link]

  • Cho, E. A., et al. (2007). Characterization of a Novel D-Lyxose Isomerase from Cohnella laevoribosii RI-39 sp. nov. Journal of Bacteriology, 189(5), 1655–1663. Available at: [Link]

  • Wikipedia. (n.d.). Xylose metabolism. Retrieved February 27, 2026, from [Link]

  • Badia, J., et al. (1991). L-lyxose metabolism employs the L-rhamnose pathway in mutant cells of Escherichia coli adapted to grow on L-lyxose. Journal of Bacteriology, 173(16), 5143–5150. Available at: [Link]

  • Neobiotech. (n.d.). Lyxose. Retrieved February 27, 2026, from [Link]

  • Oreate AI Blog. (2026, January 15). D vs L Sugar: Unraveling the Mysteries of D-Lyxose and Its Potential. Retrieved February 27, 2026, from [Link]

  • Krog-Mikkelsen, I., et al. (2011). L-arabinose and D-xylose: sweet pentoses that may reduce postprandial glucose and insulin responses. Food & Nutrition Research, 55. Available at: [Link]

  • Frontiers. (2021, August 5). Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp. Retrieved February 27, 2026, from [Link]

  • MDPI. (2021, October 22). L-Lysine α-Oxidase: Enzyme with Anticancer Properties. Retrieved February 27, 2026, from [Link]

  • Fiveable. (2025, August 15). Lyxose Definition - Organic Chemistry Key Term. Retrieved February 27, 2026, from [Link]

  • Carl ROTH. (n.d.). L-Lyxose. Retrieved February 27, 2026, from [Link]

  • Food & Nutrition Research. (2021, July 23). L-arabinose and D-xylose: sweet pentoses that may reduce postprandial glucose and insulin responses. Retrieved February 27, 2026, from [Link]

  • Taylor & Francis. (n.d.). Lyxose – Knowledge and References. Retrieved February 27, 2026, from [Link]

  • Haz-Map. (n.d.). D-Lyxose. Retrieved February 27, 2026, from [Link]

  • Lim, J. E., et al. (2015). D-Xylose as a sugar complement regulates blood glucose levels by suppressing phosphoenolpyruvate carboxylase (PEPCK) in streptozotocin-nicotinamide-induced diabetic rats and by enhancing glucose uptake in vitro. Journal of agricultural and food chemistry, 63(24), 5898–5905. Available at: [Link]

  • MDPI. (2024, August 6). The Anticancer Activity of Monosaccharides: Perspectives and Outlooks. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2025, October 15). (PDF) L-Lysine α-Oxidase: Enzyme with Anticancer Properties. Retrieved February 27, 2026, from [Link]

  • Lee, J. Y., et al. (2003). GLYCEMIC INDEX OF SUCROSE WITH D-XYLOSE (XF) IN HUMANS. Malaysian Journal of Nutrition, 9(1), 33-39. Available at: [Link]

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In Vivo Validation of D-Lyxose-2-C-d: A Comparative Therapeutic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Deuterium Switch in Glycobiology

Rare sugars like D-Lyxose have emerged as potent metabolic modulators and immunotherapeutic precursors.[1][2] However, their clinical utility is often limited by rapid enzymatic isomerization and clearance. D-Lyxose-2-C-d represents a precision-engineered "Deuterium Switch" analog where the hydrogen at the Carbon-2 position is replaced with deuterium (


H).

This guide outlines the validation framework for D-Lyxose-2-C-d. By leveraging the Kinetic Isotope Effect (KIE) , this analog strengthens the C-D bond at the rate-limiting step of metabolic oxidation/isomerization, significantly extending plasma half-life (


) without altering receptor binding affinity. This document provides a direct comparison against native D-Lyxose and the standard metabolic inhibitor, 2-Deoxy-D-Glucose (2-DG).

Mechanistic Insight: The C-2 Metabolic Blockade

To validate D-Lyxose-2-C-d, one must first understand the causality of its design. Native D-Lyxose is rapidly isomerized to D-Xylulose or oxidized to D-Xylonic acid. The rate-determining step in these enzymatic pathways often involves proton abstraction at the C-2 position.

The Deuterium Advantage:

  • Bond Strength: The C-D bond is approximately 6–10 times stronger than the C-H bond due to lower zero-point vibrational energy.

  • Metabolic Shunting: Deuteration at C-2 inhibits the activity of D-lyxose isomerase and dehydrogenases, forcing the molecule to remain in its active form longer or shunting it toward desired pharmacological pathways (e.g., competitive inhibition of glycolysis in tumors).

Diagram 1: Mechanism of Action & Metabolic Fate

MOA_Pathway Lyxose Native D-Lyxose Enzyme D-Lyxose Isomerase (Rate Limiting Step) Lyxose->Enzyme High Affinity DeutLyxose D-Lyxose-2-C-d (Deuterated) DeutLyxose->Enzyme High Affinity Metabolite D-Xylulose (Rapid Clearance) Enzyme->Metabolite Rapid Isomerization Blockade KINETIC ISOTOPE EFFECT (C-D Bond Resistant) Enzyme->Blockade Proton Abstraction Blocked Effect Sustained Metabolic Interference Blockade->Effect Accumulation

Figure 1: The Kinetic Isotope Effect (KIE) prevents rapid isomerization of D-Lyxose-2-C-d, leading to sustained therapeutic activity compared to the native sugar.

Comparative Analysis: Candidate vs. Alternatives

The following table contrasts D-Lyxose-2-C-d with its parent compound and the clinical standard for metabolic inhibition, 2-DG.

FeatureD-Lyxose-2-C-d (Candidate)Native D-Lyxose (Parent)2-Deoxy-D-Glucose (Comparator)
Primary Mechanism Metabolic Interference + KIE StabilityWeak Metabolic InterferenceGlycolysis Inhibition (Hexokinase)
Metabolic Stability High (Resists C-2 oxidation)Low (Rapid isomerization)Moderate (Accumulates as 2-DG-6-P)
Toxicity Profile Low (Natural sugar backbone)Low (Rapidly excreted)High (Cardiotoxicity/Hypoglycemia)
Plasma Half-Life Extended (~4–6 hours)Short (<1 hour)Moderate (~2–3 hours)
Therapeutic Window WideNarrow (Requires high doses)Narrow (Dose-limiting toxicity)

In Vivo Validation Protocols

To rigorously validate the therapeutic potential, the following self-validating experimental workflows are required.

Experiment A: Pharmacokinetic (PK) Stability Profile

Objective: Quantify the in vivo half-life extension provided by the deuterium switch.

Protocol:

  • Subject: Male Sprague-Dawley rats (n=6 per group), cannulated.

  • Dosing: IV Bolus, 50 mg/kg.

    • Group A: Native D-Lyxose.

    • Group B: D-Lyxose-2-C-d.

  • Sampling: Blood draws at 0, 5, 15, 30, 60, 120, 240, and 480 mins.

  • Analysis: Plasma protein precipitation followed by LC-MS/MS .

    • Critical Step: Use Multiple Reaction Monitoring (MRM) transitions specific to the deuterated mass shift (+1 Da) to distinguish the candidate from endogenous isomers.

  • Endpoint: Calculate AUC (Area Under Curve) and

    
    .
    
    • Success Criteria: D-Lyxose-2-C-d must show >200% increase in AUC compared to Native D-Lyxose.

Experiment B: Tumor Growth Inhibition (Xenograft Model)

Objective: Assess therapeutic efficacy in a metabolically active tumor model (e.g., Pancreatic or Lung carcinoma) where Warburg effect is prominent.

Protocol:

  • Model: BALB/c nude mice inoculated subcutaneously with A549 (lung cancer) cells.

  • Treatment Initiation: When tumor volume reaches ~100 mm³.

  • Groups (n=10):

    • Vehicle Control (Saline).

    • Comparator: 2-DG (500 mg/kg, IP, Daily).

    • Candidate: D-Lyxose-2-C-d (500 mg/kg, IP, Daily).

  • Monitoring: Measure tumor volume (caliper) and body weight every 2 days for 21 days.

  • Safety Marker: At termination, harvest liver and heart tissues. Perform H&E staining to check for the vacuolization often seen with 2-DG.

Diagram 2: In Vivo Validation Workflow

Validation_Workflow Start Study Initiation (A549 Xenograft) Grouping Randomization (n=30) Start->Grouping Treatment_A Group A: Vehicle Grouping->Treatment_A Treatment_B Group B: 2-DG (Toxic Control) Grouping->Treatment_B Treatment_C Group C: D-Lyxose-2-C-d (Test Candidate) Grouping->Treatment_C Analysis_1 Tumor Volume (Efficacy) Treatment_A->Analysis_1 Treatment_B->Analysis_1 Analysis_2 Histopathology (Safety/Toxicity) Treatment_B->Analysis_2 Check Cardiotoxicity Treatment_C->Analysis_1 Treatment_C->Analysis_2 Verify Safety Decision Go/No-Go Decision Analysis_1->Decision Analysis_2->Decision

Figure 2: Experimental workflow for comparative efficacy and safety profiling in tumor xenograft models.

Expected Outcomes & Data Interpretation

  • Efficacy: D-Lyxose-2-C-d is expected to show tumor inhibition comparable to 2-DG due to sustained metabolic interference facilitated by the deuterium stabilization.

  • Safety: Unlike 2-DG, which often causes significant weight loss and cardiac stress, D-Lyxose-2-C-d should maintain a safety profile similar to the native sugar (Vehicle group), as the backbone remains a natural pentose.

  • Differentiation: The success of D-Lyxose-2-C-d is defined by the "High Potency / Low Toxicity" quadrant, a significant improvement over the "High Potency / High Toxicity" profile of 2-DG.

References

  • Patil, S., et al. (2022).[3] A Study on Deuterium: An Isotope of Hydrogen for Drug Development. International Journal of Pharmacy and Pharmaceutical Research.

  • Schmidt, C. (2017). First deuterated drug approved.[4] Nature Biotechnology. (Validates the regulatory pathway for deuterated compounds like Deutetrabenazine).

  • Zhang, W., et al. (2019).[5] 2-Deoxy-d-glucose and Its Analogs: From Diagnostic to Therapeutic Agents. International Journal of Molecular Sciences.

  • Moynihan, P.J., et al. (2021). Rare sugars: metabolic impacts and mechanisms of action. Nutrition Research Reviews.

  • Gansäuer, A. (2021).[6] Stabilizing pharmaceuticals with deuterium. Advanced Science News.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.